3-(4-Methoxyphenoxy)-3-oxopropanoic acid
Description
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Properties
IUPAC Name |
3-(4-methoxyphenoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-2-4-8(5-3-7)15-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCBQAPEJAIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid: A Scaffolding Approach to Novel Therapeutics through Structural Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenoxy)-3-oxopropanoic acid, a malonic acid half-ester, represents a versatile chemical scaffold. While its direct applications are limited, its structural framework serves as a foundational blueprint for developing a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of this core structure and its key structural analogs. We will dissect the synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action of pivotal analogs, including those where the phenoxy moiety, the propanoic acid chain, and the ether linkage are systematically modified. Particular emphasis is placed on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a microbially-derived metabolite with significant therapeutic potential in metabolic and neurodegenerative diseases. This guide is intended for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in medicinal chemistry.
The Core Scaffold: 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid
The parent compound, 3-(4-methoxyphenoxy)-3-oxopropanoic acid (CAS No. 58303-20-1), is a monoester derivative of malonic acid. Its structure combines a substituted aromatic ring with a reactive dicarboxylic acid derivative, providing multiple points for chemical modification. Understanding its synthesis is fundamental to appreciating the generation of its more complex analogs.
Synthesis of the Core Scaffold
The synthesis of malonic acid half-esters like the title compound can be approached through several strategic routes. A common challenge is achieving selective mono-esterification or mono-hydrolysis without significant formation of the diester or complete hydrolysis back to the dicarboxylic acid.
One effective and scalable method involves the hydrolysis of a nitrile precursor. This approach offers high yield and purity, making it suitable for producing the core scaffold in substantial quantities.[1]
Experimental Protocol: Synthesis from 3-(4-methoxyphenoxy)propanenitrile[2]
-
Objective: To synthesize 3-(4-methoxyphenoxy)propionic acid via hydrolysis of the corresponding nitrile.
-
Materials: 3-(4-methoxyphenoxy)propanenitrile, concentrated hydrochloric acid (HCl), sodium carbonate (Na₂CO₃), dichloromethane (DCM).
-
Procedure:
-
Hydrolysis: Charge a suitable round-bottomed flask with 3-(4-methoxyphenoxy)propanenitrile (1.0 equivalent). Under an inert nitrogen atmosphere, add concentrated HCl (approx. 4.2 volumes).
-
Heat the reaction mixture to 100 °C with stirring. Monitor the reaction for completion (typically 3.5 hours) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Work-up & Purification: Cool the reaction mixture to 10 °C. The crude product may precipitate.
-
Dissolve the crude product in a 6 wt% aqueous sodium carbonate solution to achieve a pH of ~9.
-
Wash the aqueous solution with dichloromethane (DCM) to remove any non-acidic organic impurities. Separate and discard the organic layer.
-
Precipitation: Carefully adjust the pH of the aqueous layer to 4.0 by the slow addition of 6 M HCl. The target compound will precipitate as a solid.
-
Isolation: Filter the precipitated solid and dry it in a vacuum oven to yield 3-(4-methoxyphenoxy)propionic acid as a white solid.
-
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis. The expected yield for this procedure is approximately 86%.[1]
Structural Analogs: Pathways to Biological Activity
The true potential of 3-(4-methoxyphenoxy)-3-oxopropanoic acid is realized through the exploration of its structural analogs. By systematically modifying different parts of the molecule, researchers can tune its physicochemical properties and biological activities. The following diagram illustrates the primary avenues for analog development.
Caption: Logical relationships between the core scaffold and its major analog classes.
Analog Class A: Phenoxy Group Modification - The Case of HMPA
One of the most therapeutically significant analogs is 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a terminal metabolite produced by gut microbiota from various dietary polyphenols.[2][3] This modification (demethylation of the para-methoxy group and addition of an adjacent meta-hydroxy group) drastically enhances its biological activity.
Biological Activity and Mechanism of Action
HMPA has demonstrated a remarkable range of beneficial effects, including antidiabetic, anti-obesity, antioxidant, and neuroprotective properties.[2][3][4]
-
Metabolic Regulation: HMPA has been shown to improve hepatic lipid metabolism and counter high-fat diet-induced obesity.[2][5] A key mechanism involves its function as an agonist for G-protein coupled receptor 41 (GPR41).[2][5] Activation of GPR41 in the liver stimulates lipid catabolism pathways, leading to reduced hepatic triglyceride content.
Caption: Simplified signaling pathway for HMPA-mediated improvement of hepatic lipid metabolism.
-
Neuroprotection: HMPA can inhibit the aggregation of amyloid-β (Aβ) peptides in vitro, which is a key pathological hallmark of Alzheimer's disease.[3] Thioflavin T (ThT) assays show that HMPA inhibits both the nucleation and elongation phases of Aβ fibril formation, suggesting its potential as a lead compound for modulating neurodegeneration.[3]
-
Muscle Function: Studies in mice have shown that HMPA administration can significantly enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise.[4][6]
Table 1: Summary of HMPA Effects on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Observation | Source |
| Bodyweight Gain | Significantly reduced | [2][5] |
| Hepatic Triglyceride (TG) Content | Significantly decreased | [2][5] |
| Plasma Insulin Level | Lowered | [2][5] |
| Oxidative Stress Levels | Significantly reduced | [7] |
Analog Class B: Propanoic Acid Chain Modification
Modifying the propanoic acid backbone is a classic strategy in medicinal chemistry. The malonic ester synthesis is a cornerstone technique for achieving this, allowing for the introduction of one or two alkyl groups at the α-carbon.[8][9] This method converts a malonic ester into a substituted acetic acid, making it highly relevant for creating analogs of our core scaffold.[10]
The Malonic Ester Synthesis: A Versatile Tool
This synthesis proceeds through four key stages: deprotonation, nucleophilic substitution (alkylation), ester hydrolysis, and decarboxylation.[9] Its power lies in the high acidity of the α-hydrogens of the malonic ester, which are flanked by two carbonyl groups, facilitating easy deprotonation to form a stable enolate.
Caption: Experimental workflow for the Malonic Ester Synthesis.
Experimental Protocol: General Malonic Ester Synthesis for α-Alkylation
-
Objective: To synthesize a mono-alkylated acetic acid derivative from diethyl malonate.
-
Causality: Sodium ethoxide (NaOEt) is used as the base because it is the conjugate base of the ester's alcohol (ethanol), preventing transesterification side reactions which could complicate the product mixture.[8]
-
Procedure:
-
Deprotonation: Dissolve diethyl malonate (1.0 eq) in absolute ethanol in a flask equipped with a reflux condenser. Add sodium ethoxide (1.0 eq) to the solution to form the sodio-malonic ester (enolate).
-
Alkylation: Add the desired alkyl halide (R-X, 1.0 eq) to the reaction mixture. Reflux the mixture until the reaction is complete (monitor by TLC). This step forms the alkylated diethyl malonate.
-
Hydrolysis: Add a concentrated solution of sodium hydroxide (NaOH, >2.0 eq) and continue to reflux to hydrolyze both ester groups to carboxylates.
-
Acidification: After cooling, carefully acidify the mixture with a strong acid (e.g., H₂SO₄) until the solution is strongly acidic. This protonates the carboxylates to form the unstable alkylmalonic acid.
-
Decarboxylation: Gently heat the acidified mixture. Carbon dioxide will evolve, yielding the final mono-alkylated acetic acid.
-
Isolation: The final product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by drying and evaporation of the solvent.
-
-
Self-Validation: The identity and purity of the product should be confirmed via melting point, IR spectroscopy (to observe the characteristic C=O and O-H stretches of the carboxylic acid), and NMR spectroscopy. A major drawback to watch for is potential dialkylation, which can be minimized by careful control of stoichiometry.[8]
This methodology can be adapted to produce a wide array of aryl propionic acid derivatives, a class of compounds famous for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[11]
Analog Class C: Linker Atom Modification
Replacing the ether oxygen atom with another heteroatom, such as nitrogen, fundamentally alters the molecule's chemical properties, including its hydrogen bonding capability, geometry, and electronic distribution. This leads to compounds like 3-((4-methoxyphenyl)amino)-3-oxopropanoic acid , an amide analog instead of an ester.[12]
Biological Activity of Amino Analogs
Research into related structures, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid , has revealed promising anticancer and antioxidant activities.[13] In one study, a series of these amino analogs were synthesized and tested against the A549 human lung carcinoma cell line.
Table 2: Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives[13]
| Compound ID | Key Structural Feature | A549 Cell Viability Reduction |
| 12 | Hydrazone with 1-naphthyl group | Reduced to 42.1% |
| 19 | Oxadiazole moiety | Reduced to 66.2% |
| 29 | Hydrazone with 4-nitrophenyl group | Reduced to 31.2% |
Data represents cell viability relative to control after treatment.
These findings underscore the value of linker modification as a strategy for drug discovery. The introduction of the N-H group provides an additional hydrogen bond donor, and the amide linkage is generally more resistant to hydrolysis than the corresponding ester, potentially improving metabolic stability.
Conclusion and Future Directions
3-(4-Methoxyphenoxy)-3-oxopropanoic acid serves as an exemplary starting point for medicinal chemistry campaigns. This guide has demonstrated that through rational structural modifications—targeting the phenoxy ring, the propanoic acid chain, or the ether linker—a vast chemical space of biologically active compounds can be accessed.
-
The success of the microbial metabolite HMPA highlights the potential of exploring naturally inspired analogs, particularly those targeting metabolic and neurodegenerative pathways via receptors like GPR41.
-
The versatility of classic synthetic methods like the malonic ester synthesis provides a robust and adaptable platform for generating novel α-substituted propionic acid derivatives, a scaffold with a proven track record in drug development.
-
The promising anticancer activity of amino analogs confirms that linker modification is a powerful strategy for altering pharmacodynamic and pharmacokinetic properties.
Future research should focus on creating hybrid analogs that combine beneficial features from different classes. For instance, developing amino analogs of HMPA could merge the metabolic benefits of HMPA with the potentially enhanced stability of an amide bond. As our understanding of structure-activity relationships continues to evolve, the humble scaffold of 3-(4-methoxyphenoxy)-3-oxopropanoic acid will undoubtedly continue to inspire the development of next-generation therapeutics.
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Practical Large Scale Synthesis of Half-Esters of Malonic Acid. J-Stage. Available at: [Link]
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21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]
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3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Nature. Available at: [Link]
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Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. Available at: [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]
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3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. Available at: [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available at: [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC. Available at: [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. PubMed. Available at: [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]
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[Chemical structure and toxicodynamic properties of phenoxycarboxylic acid derivatives. III. The course of absorption into the blood and the measurement of the urinary excretion of phenoxyacetic and phenoxypropionic acid derivatives]. PubMed. Available at: [Link]
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3-Phenoxypropionic acid | C9H10O3 | CID 81596. PubChem. Available at: [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Available at: [Link]
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3-Methoxy-3-oxopropanoic acid | C4H6O4 | CID 538366. PubChem. Available at: [Link]
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Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. Available at: [Link]
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The Evolving Landscape of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Derivatives: A Technical Guide to Their Biological Activities
For Immediate Release
A Deep Dive into the Therapeutic Potential of Novel Propanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid derivatives and their diverse biological activities. As the quest for novel therapeutic agents continues, this class of compounds has emerged as a promising scaffold for the development of new treatments for a range of diseases, including cancer, microbial infections, and inflammatory disorders. This document synthesizes current research, outlines key experimental protocols, and explores the structure-activity relationships that govern the efficacy of these molecules, offering a critical resource for professionals in the field of drug discovery and development.
Introduction: The Chemical Versatility and Therapeutic Promise of a Unique Scaffold
3-(4-Methoxyphenoxy)-3-oxopropanoic acid and its derivatives represent a class of organic molecules characterized by a central propanoic acid backbone linked to a methoxyphenoxy group. This core structure provides a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones. These modifications have been shown to significantly influence the biological activity of the resulting compounds, leading to a broad spectrum of therapeutic possibilities. While research directly focused on 3-(4-Methoxyphenoxy)-3-oxopropanoic acid derivatives is an emerging area, extensive studies on structurally related N-aryl-β-alanine and phenoxypropanoic acid derivatives provide a strong foundation for understanding their potential.[1] This guide will draw upon these analogous structures to illuminate the likely biological activities and mechanisms of action of the title compounds.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Derivatives of structurally similar propanoic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] The proposed mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Cytotoxicity and Apoptosis Induction
Studies on related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549).[2][3] For instance, certain hydrazone derivatives bearing heterocyclic substituents have shown potent antiproliferative effects.[4] It is hypothesized that these compounds induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
One study on propionic acid in cervical cancer cells revealed that it can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.[5] This suggests that derivatives of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid may also exert their anticancer effects through the induction of oxidative stress within tumor cells.
Cell Cycle Arrest
In addition to inducing apoptosis, some propanoic acid derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, treatment of HeLa cells with propionic acid led to an increase in the sub-G1 cell population, which is indicative of apoptotic cell death and cell cycle disruption.[5]
Table 1: Anticancer Activity of Structurally Related Propanoic Acid Derivatives
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability by up to 50% | [2][3] |
| Propionic Acid | HeLa (Cervical Cancer) | Increased sub-G1 cell population, indicating apoptosis | [5] |
| Organotin(IV) carboxylate compounds with propanoic acid derivatives | PC-3, HT-29, MCF-7, HepG2 | Potent cytotoxic effects | [6] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549, H69, H69AR | Low micromolar antiproliferative activity | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 6 x 10⁴ cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test derivative for 48 hours.[5]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[5][7] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health threat. Structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species.[8][9]
Spectrum of Activity and Structure-Activity Relationship
The antimicrobial efficacy of these compounds is highly dependent on their chemical structure. For instance, the incorporation of heterocyclic substituents into hydrazone-based derivatives has been shown to greatly enhance their antimicrobial activity, extending their spectrum to include both Gram-positive and Gram-negative bacteria.[10] This suggests that targeted modifications to the 3-(4-Methoxyphenoxy)-3-oxopropanoic acid scaffold could yield potent and broad-spectrum antimicrobial agents.
Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [8] |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [8] | |
| Gram-negative pathogens | 8 - 64 | [8] | |
| Drug-resistant Candida species | 8 - 64 | [8] | |
| 3-(4-halophenyl)-3-oxopropanal derivatives | Staphylococcus aureus | <16 | [11][12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 1.5 x 10⁸ CFU/mL) from a fresh culture.[13]
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in a suitable broth medium to create a range of concentrations.[13]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[13]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).[13]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Derivatives of propanoic acid have shown significant anti-inflammatory properties by targeting key mediators of the inflammatory response.
Inhibition of Pro-inflammatory Mediators and Cytokines
Research on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has demonstrated its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[14] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] Furthermore, these compounds can attenuate the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[14]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key signaling pathways. For instance, HDMPPA has been shown to block the activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[14] This is achieved by preventing the degradation of its inhibitory subunit, IκB-α.[14] Additionally, these compounds can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling pathway.[14] Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to inhibit arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) pathway.
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An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid in Various Solvents
Introduction
3-(4-Methoxyphenoxy)-3-oxopropanoic acid is a bifunctional organic compound of interest in chemical synthesis and pharmaceutical research. Its molecular structure, featuring a carboxylic acid, an ester, and an ether linkage, presents a unique and nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation development. Understanding the solubility of this compound in a diverse range of solvents is paramount for researchers, scientists, and drug development professionals to enable rational solvent selection, optimize experimental conditions, and ensure the efficiency and reproducibility of their work.
This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-(4-methoxyphenoxy)-3-oxopropanoic acid, a detailed, field-proven experimental protocol for its quantitative determination, and a predictive assessment of its solubility in common laboratory solvents.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible. The solubility of 3-(4-methoxyphenoxy)-3-oxopropanoic acid is dictated by the interplay of its constituent functional groups:
-
Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic generally confers solubility in polar protic solvents like water and alcohols.[1][2] Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility in less polar environments.[1]
-
Ether (-O-): The ether linkage is polar, with the oxygen atom's lone pairs capable of acting as hydrogen bond acceptors.[3] This contributes to some degree of solubility in polar solvents. However, the presence of bulky alkyl or aryl groups can diminish this effect.[4]
-
Ester (-COO-): The ester group is also polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Aromatic Ring: The phenyl group is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[1]
The overall solubility of 3-(4-methoxyphenoxy)-3-oxopropanoic acid in a given solvent will be a composite of these competing factors. In polar protic solvents, the carboxylic acid group will be the dominant determinant of solubility. In polar aprotic solvents, the dipole-dipole interactions of the ester and ether groups will play a a more significant role. In nonpolar solvents, the aromatic ring and the overall molecular size will be the primary drivers of solubility.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the carboxylic acid group, which can readily form hydrogen bonds with these solvents, moderate to good solubility is expected. Solubility in water may be limited by the hydrophobic nature of the methoxyphenyl group. The presence of water in organic solvents has been shown to enhance the solubility of some carboxylic acids.[5][6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): Good solubility is anticipated in these solvents. The polar ester and ether functionalities will interact favorably with the dipoles of these solvents. DMSO, being a highly polar aprotic solvent, is likely to be a very effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted in nonpolar solvents. The polar carboxylic acid and ester groups will have unfavorable interactions with these solvents, outweighing the favorable interactions of the nonpolar aromatic ring. Carboxylic acids are generally soluble in diethyl ether, so some limited solubility might be observed.[1][2][7]
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate and reliable quantitative solubility data, a well-established experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining the thermodynamic solubility of a solid compound.[8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-(4-methoxyphenoxy)-3-oxopropanoic acid (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibrium.
-
Pipette a known volume (e.g., 1-2 mL) of each selected solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8] The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[8] This step is crucial to prevent any undissolved particles from artificially inflating the measured solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-(4-methoxyphenoxy)-3-oxopropanoic acid of known concentrations in a suitable solvent (typically the mobile phase used for analysis).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of 3-(4-methoxyphenoxy)-3-oxopropanoic acid in the diluted sample solution using the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature at which the measurement was performed.
-
Illustrative Data Summary
The following table presents a predicted solubility profile of 3-(4-methoxyphenoxy)-3-oxopropanoic acid in a range of common laboratory solvents at 25°C. It is important to note that these values are illustrative and based on theoretical chemical principles, not on experimental data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carboxylic acid group allows for hydrogen bonding with water, but the hydrophobic methoxyphenyl group limits overall solubility. |
| Methanol | Soluble | The polarity and hydrogen bonding capabilities of methanol make it a good solvent for the carboxylic acid and ether functionalities. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent due to its polarity and ability to form hydrogen bonds. | |
| Polar Aprotic | Acetone | Freely Soluble | The polar nature of acetone interacts favorably with the polar ester and ether groups of the solute. |
| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for this compound. | |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that should effectively dissolve the compound. | |
| Nonpolar | Toluene | Slightly Soluble | The nonpolar aromatic ring of toluene can interact with the phenyl group of the solute, but the polar functional groups will limit solubility. |
| Hexane | Insoluble | As a nonpolar alkane, hexane has very weak interactions with the polar functional groups of the solute. | |
| Diethyl Ether | Sparingly Soluble | While considered nonpolar, the ether oxygen can act as a hydrogen bond acceptor, and carboxylic acids often show some solubility in diethyl ether.[1][2][7] |
Safety and Handling
When working with 3-(4-methoxyphenoxy)-3-oxopropanoic acid and the associated solvents, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][8]
-
Ventilation: Handle the solid compound and all solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, wash the affected area thoroughly with water.[2] Avoid creating dust when handling the solid material.[8]
-
Storage: Store 3-(4-methoxyphenoxy)-3-oxopropanoic acid in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for 3-(4-methoxyphenoxy)-3-oxopropanoic acid and each solvent used.[2][8]
Conclusion
The solubility of 3-(4-methoxyphenoxy)-3-oxopropanoic acid is a complex property governed by the interplay of its polar and nonpolar functional groups. While experimental data remains to be published, a strong theoretical understanding allows for a predictive assessment of its behavior in various solvents. This guide provides the foundational knowledge and a robust experimental protocol to empower researchers to make informed decisions regarding solvent selection and to quantitatively determine the solubility of this compound with high scientific integrity. Accurate solubility data is a cornerstone of efficient and successful research and development, and the principles and methods outlined herein provide a clear path to achieving this.
References
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
-
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to the Understanding of Solubility. IntechOpen.
-
OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Sci-Hub. (2003). The Experimental Determination of Solubilities. [Link]
-
University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]
-
Wikipedia. (n.d.). Solubility equilibrium. [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
BYJU'S. (n.d.). Ethers. [Link]
-
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
Stenutz. (n.d.). 3-(4-methoxyphenyl)-2-oxopropanoic acid. [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. [Link]
-
Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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- 10. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Note and Protocol for the Large-Scale Synthesis of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid
Introduction
3-(4-Methoxyphenoxy)-3-oxopropanoic acid, also known as mono-p-methoxyphenyl malonate, is a valuable bifunctional molecule in organic synthesis. Its structure, incorporating both a carboxylic acid and an ester moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the p-methoxyphenyl group can impart desirable pharmacokinetic or pharmacodynamic properties to the final products. This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, focusing on efficiency, scalability, and safety. The described methodology is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure reproducibility and success in a research and development setting.
Synthetic Strategy: The Meldrum's Acid Route
The chosen synthetic pathway for the large-scale production of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with 4-methoxyphenol. This approach is favored for several key reasons:
-
High Reactivity of Meldrum's Acid: Meldrum's acid is a highly acidic cyclic acylal of malonic acid (pKa = 4.97)[1]. Its unique strained ring structure makes it highly susceptible to nucleophilic attack, facilitating ring-opening reactions under relatively mild conditions[2][3].
-
Avoidance of Harsh Reagents: This route avoids the use of highly corrosive or toxic reagents like thionyl chloride or phosgene, which might be required for direct esterification of malonic acid.
-
Favorable Reaction Kinetics: The reaction of Meldrum's acid with alcohols to form mono-esters of malonic acid is a well-established and efficient transformation[4][5]. The reaction is typically driven to completion by heating.
-
Scalability: The starting materials, Meldrum's acid and 4-methoxyphenol, are commercially available in bulk, and the reaction conditions are amenable to large-scale chemical reactors.
The overall reaction is a nucleophilic acyl substitution where the phenolic oxygen of 4-methoxyphenol attacks one of the carbonyl carbons of Meldrum's acid, leading to the opening of the dioxanedione ring and, after an intramolecular proton transfer, the formation of the desired product.
Visualizing the Synthesis
Reaction Mechanism
Caption: Reaction of Meldrum's Acid with 4-Methoxyphenol.
Experimental Workflow
Caption: Large-Scale Synthesis Workflow.
Detailed Experimental Protocol
This protocol is designed for a 1 mole scale synthesis. Appropriate adjustments to equipment and reagent volumes should be made for different scales, ensuring efficient stirring and temperature control.
Materials and Equipment:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Methoxyphenol
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
A multi-necked round-bottom flask or a jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet.
-
Heating mantle or oil bath
-
Large separatory funnel
-
Büchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; handle with care.
-
Concentrated hydrochloric acid is corrosive; handle with extreme caution.
-
The target compound may cause skin and eye irritation.[6]
Procedure:
-
Reagent Charging: In a suitably sized reactor, charge Meldrum's acid (144.13 g, 1.0 mol) and anhydrous toluene (1 L). Begin stirring to form a slurry.
-
Addition of 4-Methoxyphenol: To the stirred slurry, add 4-methoxyphenol (124.14 g, 1.0 mol).
-
Reaction: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 110-111 °C). Maintain a gentle reflux and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A typical mobile phase for TLC is a 1:1 mixture of ethyl acetate and hexane.
-
Workup: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel.
-
Extraction: Add a 1 M aqueous solution of sodium bicarbonate (1.5 L) to the separatory funnel. Shake the funnel vigorously, venting frequently. The carboxylic acid product will be deprotonated and dissolve in the aqueous layer, while any unreacted 4-methoxyphenol and byproducts will remain in the organic toluene layer. Allow the layers to separate and collect the aqueous layer.
-
Acidification and Precipitation: Cool the collected aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A white solid precipitate of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 250 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
| Parameter | Expected Value |
| Theoretical Yield | 210.19 g |
| Expected Yield | 178.7 - 199.7 g (85-95%) |
| Appearance | White to off-white solid |
| Melting Point | 94-96 °C |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.19 g/mol |
| Purity (by NMR) | >95% |
| CAS Number | 58303-20-1 |
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating through a series of in-process checks and characterization of the final product.
-
TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear indication of the reaction's progression and endpoint. The disappearance of the starting materials and the appearance of a new spot corresponding to the product confirms the transformation.
-
pH-Dependent Solubility: The workup procedure relies on the acidic nature of the product. Its solubility in a basic aqueous solution and subsequent precipitation upon acidification is a strong indicator of the successful formation of the carboxylic acid.
-
Physical Characterization: The melting point of the isolated product should be sharp and within the expected range, indicating a high degree of purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the methylene protons of the propanoic acid backbone.
-
¹³C NMR: The carbon NMR will confirm the presence of the ester and carboxylic acid carbonyl carbons, as well as the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong carbonyl stretching bands for the ester and carboxylic acid groups, as well as C-O stretching bands.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the large-scale synthesis of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid. The use of Meldrum's acid offers a safe, efficient, and scalable route to this valuable synthetic intermediate. By following the detailed steps and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently produce this compound in high yield and purity, facilitating its application in further synthetic endeavors.
References
- Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. (n.d.).
- 3-(4-methoxyphenoxy)-3-oxopropanoic acid | 58303-20-1. (n.d.). Merck.
- 3-(4-Methoxyphenyl)-2-oxopropanoic acid | C10H10O4 | CID 578473. (n.d.). PubChem.
- Meldrum's acid. (n.d.). In Wikipedia.
- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021, August 18). Beilstein Journals.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure.
- METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. (1985). Organic Syntheses, 63, 198. doi:10.15227/orgsyn.063.0198.
- Meldrum's Acid in Organic Synthesis. (1991). Heterocycles, 32(3), 529.
- McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345. doi:10.1039/cs9780700345.
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. ic.unicamp.br [ic.unicamp.br]
- 4. BJOC - Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(4-Methoxyphenyl)-2-oxopropanoic acid | C10H10O4 | CID 578473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Techniques for Characterizing 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Derivatives
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by malonic acid half-esters. 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (CAS: 58303-20-1) is a highly valuable synthetic intermediate, primarily utilized in the synthesis of functionalized 4-hydroxycoumarins—compounds renowned for their potent antioxidant, antimicrobial, and radical-scavenging properties .
However, the structural nature of this molecule—a β -dicarbonyl system featuring both an ester linkage and a free carboxylic acid—makes it inherently labile. It is highly susceptible to thermal decarboxylation and hydrolytic cleavage . Therefore, analytical characterization cannot merely be an exercise in identity confirmation; it must be a rigorous, stability-indicating process that verifies structural integrity prior to downstream cyclization (e.g., via Eaton's reagent). This guide details the causality behind specific analytical choices required to accurately characterize this molecule without inducing artifactual degradation.
Synthetic and analytical workflow for isolating 3-(4-methoxyphenoxy)-3-oxopropanoic acid.
Rationalizing the Analytical Strategy
To build a self-validating analytical profile, we must leverage orthogonal techniques that probe different structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The critical diagnostic feature of 3-(4-methoxyphenoxy)-3-oxopropanoic acid is the methylene bridge ( −CH2− ) flanked by two electron-withdrawing carbonyl groups.
-
Causality in Solvent Selection: We strictly utilize DMSO- d6 rather than CDCl 3 . In non-polar solvents, carboxylic acids dimerize, leading to extreme line broadening of the acidic proton. Furthermore, trace acid/base impurities in CDCl 3 can catalyze the degradation of the malonate core during acquisition. DMSO- d6 disrupts hydrogen bonding, yielding sharp, quantifiable signals.
-
Diagnostic Integration: The integration ratio between the methoxy protons ( −OCH3 , expected 3H) and the methylene protons ( −CH2− , expected 2H) is your primary purity indicator. A reduction in the methylene integration immediately flags decarboxylation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Causality in Ionization Mode: The presence of the free carboxylic acid dictates the use of Electrospray Ionization in negative mode (ESI-). The molecule readily deprotonates to form the [M−H]− precursor ion at m/z 209.05.
-
Fragmentation Dynamics: The β -keto acid structure dictates a highly specific collision-induced dissociation (CID) pathway. The primary MS2 fragment is m/z 165.05, corresponding to the neutral loss of CO2 (-44 Da).
Quantitative Data Summary
The following table establishes the reference analytical parameters for pure 3-(4-methoxyphenoxy)-3-oxopropanoic acid ( C10H10O5 , Exact Mass: 210.0528 Da).
| Technique | Parameter | Expected Value | Diagnostic Significance |
| 1 H NMR (DMSO- d6 ) | Methoxy ( −OCH3 ) | ~3.73 ppm (s, 3H) | Confirms presence of the p-methoxyphenyl moiety. |
| 1 H NMR (DMSO- d6 ) | Methylene ( −CH2− ) | ~3.69 ppm (s, 2H) | Confirms the intact malonate core; integration validates lack of decarboxylation. |
| 1 H NMR (DMSO- d6 ) | Aromatic (CH) | ~6.95, 7.05 ppm (d, 4H) | Confirms para-substitution pattern of the phenolic ring. |
| LC-MS/MS (ESI-) | Precursor Ion [M−H]− | m/z 209.05 | Confirms exact mass of the intact monoester. |
| LC-MS/MS (ESI-) | Product Ion | m/z 165.05 | Diagnostic loss of CO2 (-44 Da), confirming the labile β -dicarbonyl structure. |
| FTIR (ATR) | Ester C=O Stretch | ~1755 cm −1 | Differentiates the phenolic ester from the free acid. |
| FTIR (ATR) | Acid C=O Stretch | ~1715 cm −1 | Confirms the presence of the free carboxylic acid moiety. |
Step-by-Step Experimental Protocols
Every robust protocol must be a self-validating system . If the system fails to meet suitability criteria, the data cannot be trusted, as the analytical method itself may be degrading the sample.
Protocol A: Stability-Indicating HPLC-UV Purity Analysis
Objective: Quantify the purity of the synthesized ester while preventing artifactual on-column thermal degradation. Causality: Standard HPLC methods often default to a 40°C column temperature. For malonic half-esters, this thermal energy induces on-column decarboxylation, falsely reporting low sample purity. We strictly maintain a sub-ambient or room-temperature column compartment.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shape and preventing peak tailing).
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve 5 mg of the analyte in 10 mL of 50:50 Water:Acetonitrile. Critical: Do not sonicate the sample vial for more than 30 seconds to prevent acoustic cavitation from inducing hydrolysis.
-
Chromatographic Conditions:
-
Column: C18, 100 x 4.6 mm, 3 µm particle size.
-
Column Temperature: 25°C (Strictly controlled).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
-
System Validation & Control (Self-Validation): Inject a mixed standard containing 4-methoxyphenol (starting material/hydrolysis product) and the target ester.
-
Acceptance Criteria: The resolution ( Rs ) between 4-methoxyphenol and 3-(4-methoxyphenoxy)-3-oxopropanoic acid must be ≥2.0 . If tailing factor ( Tf ) exceeds 1.5, replace the mobile phase, as the acidic buffer capacity has been compromised.
-
Protocol B: LC-MS/MS Structural Elucidation Workflow
Objective: Confirm exact mass and structural connectivity via targeted fragmentation. Causality: High source temperatures or excessive declustering potentials (DP) in the mass spectrometer will cause in-source fragmentation. The molecule will lose CO2 before it even reaches the first quadrupole, making it impossible to isolate the intact precursor.
Step-by-Step Methodology:
-
Solvent System: Use 5 mM Ammonium Acetate in Water (Phase A) and Acetonitrile (Phase B). Causality: Ammonium acetate provides a near-neutral pH (~6.8) which promotes excellent negative ion formation without the signal suppression caused by strong acids like TFA.
-
Source Optimization:
-
Ionization: ESI Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 300°C (Do not exceed 350°C to prevent thermal degradation).
-
Declustering Potential (DP): -30 V (Keep low to preserve the intact [M−H]− ).
-
-
Data Acquisition: Perform a Product Ion Scan isolating m/z 209.05 in Q1. Apply a collision energy (CE) ramp from -10 to -30 eV in Q2.
-
System Validation & Control (Self-Validation): Evaluate the MS1 full scan prior to MS2 acquisition.
-
Acceptance Criteria: The ratio of the in-source fragment (m/z 165) to the intact precursor (m/z 209) must be <15% . If the fragment dominates the MS1 spectrum, lower the Declustering Potential and Source Temperature immediately.
-
Biological Application Context
Why do we go to such lengths to synthesize and characterize this specific intermediate? 3-(4-Methoxyphenoxy)-3-oxopropanoic acid is cyclized to form functionalized 4-hydroxycoumarins. These coumarin derivatives act as powerful antioxidants that mitigate oxidative stress by neutralizing Reactive Oxygen Species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism .
Mechanism of ROS scavenging by 4-hydroxycoumarin derivatives via Hydrogen Atom Transfer.
References
-
Title: Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments Source: Canadian Journal of Physiology and Pharmacology (2024) URL: [Link]
-
Title: Practical large scale synthesis of half-esters of malonic acid Source: Chemical and Pharmaceutical Bulletin (2009) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Scale-Up and Troubleshooting for 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Production
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and chemoselective challenges inherent in scaling up 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (also known as mono-(4-methoxyphenyl) malonate). This compound is a critical substituted malonic acid half oxyester (SMAHO) utilized as a versatile building block in drug development[1].
This center provides field-proven troubleshooting, causal explanations for common synthetic failures, and a self-validating scalable protocol to ensure high-fidelity production.
Part 1: Troubleshooting & FAQs
Q1: During scale-up, our yield drops significantly, and NMR shows a major impurity lacking the methylene protons of the malonate. What is happening? A: You are observing thermal decarboxylation. The impurity generated is 4-methoxyphenyl acetate.
-
Causality: Malonic acid half-esters possess a β -carbonyl structure that readily forms a six-membered cyclic transition state. Upon prolonged heating, the acidic proton transfers to the ester carbonyl, triggering the cleavage of the C-C bond. This releases carbon dioxide gas and forms an enol intermediate, which rapidly tautomerizes to the acetate ester.
-
Solution: Strict temperature control is mandatory. Conventional reflux protocols (e.g., toluene at 110 °C for 72 hours) provide modest yields (66–69%) due to this degradation[2]. Transitioning to an ultrasound-assisted (sonication) method at 75 °C provides the localized activation energy required for the reaction without reaching the bulk thermal threshold for decarboxylation, boosting yields to 86%[2].
Q2: We attempted direct esterification using malonyl chloride and 4-methoxyphenol. Why are we getting an intractable mixture of monoester, diester, and unreacted phenol? A: Malonyl chloride lacks the chemoselectivity required for monoesterification.
-
Causality: Malonyl chloride contains two identical, highly reactive acyl chloride centers. Once the first equivalent of 4-methoxyphenol attacks, the resulting mono-esterified intermediate remains highly electrophilic. The statistical probability of a second phenol attacking the intermediate is nearly equal to the first, leading to rapid bis(4-methoxyphenyl) malonate (diester) formation.
-
Solution: Switch your electrophile to Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid reacts with exactly one equivalent of phenol. The nucleophilic attack opens the rigid cyclic structure, generating a free carboxylic acid on the other end[3]. Because carboxylic acids are poor electrophiles compared to the intact Meldrum's ring, the reaction naturally halts at the monoester stage, ensuring absolute chemoselectivity[1].
Q3: How do we efficiently remove excess 4-methoxyphenol without relying on column chromatography during a multi-kilogram scale-up? A: Implement a pH-driven acid-base extraction.
-
Causality: This separation exploits the vast difference in acidity between the product and the starting material. 3-(4-Methoxyphenoxy)-3-oxopropanoic acid has a pKa of ~3.0, while 4-methoxyphenol has a pKa of ~10.2. By adjusting the aqueous phase to pH 8.0, the carboxylic acid is >99.99% deprotonated into a highly water-soluble sodium carboxylate salt. Conversely, the phenol remains >99% protonated and lipophilic, staying in the organic phase.
Part 2: Quantitative Data & Route Comparison
Table 1: Reagent Selection for Monoaryl Malonate Synthesis
| Electrophile | Chemoselectivity | Scalability | Major Byproduct | Causality of Byproduct |
| Malonyl Chloride | Low | Poor | Bis(4-methoxyphenyl) malonate | Equal electrophilicity of both acyl centers |
| Malonic Acid + DCC | Moderate | Moderate | Dicyclohexylurea (DCU) | Coupling agent degradation |
| Meldrum's Acid | High | Excellent | Acetone (Volatile) | Ring-opening yields unreactive acid[3] |
Table 2: Activation Methods for Meldrum's Acid Route (Synthesis of 3a)
| Method | Temperature | Time | Yield | Key Observation |
| Conventional Heating | 110 °C (Reflux) | 48 - 72 h | 69% | Prolonged heat induces partial decarboxylation |
| Ultrasound-Assisted | 75 °C | < 10 h | 86% | Cavitation enhances kinetics; preserves product |
Part 3: Self-Validating Scalable Protocol
Methodology: Ultrasound-Assisted Synthesis via Meldrum's Acid This protocol leverages sonication to maximize yield while preventing thermal degradation[2].
Step 1: Preparation & Reagent Loading Charge a rigorously dried, nitrogen-flushed reactor with anhydrous toluene (10 volumes). Add 4-methoxyphenol (1.0 eq) and Meldrum's acid (3.5 eq).
-
Causality: Meldrum's acid is highly moisture-sensitive and will prematurely hydrolyze into malonic acid and acetone if water is present. Using an excess of Meldrum's acid ensures complete consumption of the limiting phenol[2].
Step 2: Activation & Reaction Apply sonication and heat the mixture to 75 °C.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Cyclohexane/Ethyl Acetate 1:1). The protocol is self-validating when the phenol spot (Rf ~0.6) completely disappears, and the monoester spot (Rf ~0.28) becomes the dominant species[2].
Step 3: Quench & Phase Separation Cool the reactor to 20 °C. Add saturated aqueous NaHCO₃ under continuous stirring until the aqueous phase stabilizes at pH 8.0. Allow the layers to separate and discard the organic layer (toluene + unreacted phenol).
-
Causality: At pH 8.0, the target monoester is trapped in the aqueous layer as a sodium salt, effectively separating it from lipophilic impurities without the need for chromatography.
Step 4: Acidification & Isolation Wash the aqueous layer once with ethyl acetate to scavenge any residual trace phenol. Then, slowly add 2M HCl to the aqueous layer under vigorous stirring until pH 2.0 is reached.
-
Self-Validation Checkpoint: A white solid will immediately precipitate. This is a visual confirmation of success; as the pH drops below the compound's pKa (~3.0), it protonates, loses its water solubility, and crashes out.
Step 5: Filtration Filter the white precipitate, wash with cold deionized water, and dry under vacuum at 40 °C to a constant weight.
Part 4: Process Visualizations
Fig 1. Chemoselective ring-opening of Meldrum's acid vs. thermal decarboxylation pathway.
Fig 2. Self-validating acid-base extraction workflow exploiting pKa differentials.
References
-
Title: Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments Source: Canadian Science Publishing URL: [Link]
-
Title: MELDRUM'S ACID IN ORGANIC SYNTHESIS Source: LOCKSS (Heterocycles, Vol. 32, No. 3, 1991) URL: [Link]
-
Title: Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Source: PMC (National Institutes of Health) URL: [Link]
Sources
Technical Support Center: 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Derivatives
Introduction
Welcome to the technical support center for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid and its derivatives. These malonic acid half-esters are valuable intermediates in pharmaceutical and materials science research. However, their chemical structure, which combines a reactive ester and a free carboxylic acid, presents a significant challenge: susceptibility to hydrolysis.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights to help you anticipate, troubleshoot, and prevent the unwanted hydrolysis of these compounds during your experiments, ensuring the integrity and success of your synthetic work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid derivatives.
Q1: What makes this class of molecules so prone to hydrolysis?
A: The primary vulnerability lies in the phenyl ester linkage. Ester bonds are susceptible to cleavage by water, a reaction that can be catalyzed by either acid or base.[1][2][3] The molecule's own carboxylic acid group can create a localized acidic microenvironment, potentially auto-catalyzing the hydrolysis process, especially in the presence of moisture. Furthermore, as derivatives of malonic acid, the hydrolysis product (malonic acid) is thermally unstable and can readily undergo decarboxylation, further complicating the product mixture.[4][5]
Q2: I detected 4-methoxyphenol in my reaction mixture. Is this due to hydrolysis?
A: Yes, the presence of 4-methoxyphenol is a definitive marker for the hydrolytic cleavage of the ester bond. The other product formed is malonic acid. Analytical techniques such as NMR, LC-MS, or even TLC can be used to confirm the presence of this byproduct.
Q3: What is the optimal pH range for working with and storing these compounds?
A: The most stable pH range is weakly acidic, typically between pH 4 and 6. Strongly acidic (pH < 3) and alkaline (pH > 8) conditions will significantly accelerate the rate of hydrolysis.[6][7] When storing solutions, consider using a buffer system within this range if the compound will be in solution for an extended period. For long-term storage, the solid, anhydrous compound should be kept in a desiccator at low temperature.
Q4: Can I heat my reaction?
A: Heating should be approached with extreme caution. Elevated temperatures increase the rate of all reactions, including the undesired hydrolysis.[8][9] Furthermore, any malonic acid formed as a byproduct will rapidly decarboxylate upon heating to yield acetic acid and CO₂.[5] If heating is necessary, it should be done for the minimum possible time, under strictly anhydrous conditions, and ideally under an inert atmosphere.
Part 2: Troubleshooting Guide
This guide provides a structured approach to solving common experimental problems, linking them to hydrolysis as the root cause and offering actionable solutions.
Issue 1: Low or Inconsistent Product Yields
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Moisture in Reagents/Solvents | Water acts as a direct reactant in the hydrolysis reaction. Even trace amounts can lead to significant product loss over time. | Use freshly distilled, anhydrous solvents. Purchase high-purity, anhydrous-grade reagents. Dry glassware in an oven (120°C) overnight and cool under a stream of inert gas or in a desiccator. |
| Inappropriate Reaction pH | Acidic or basic catalysts dramatically increase the hydrolysis rate.[10][11] Contaminants from previous steps or certain reagents can alter the pH. | If possible, run the reaction under neutral conditions. If an acid or base is required, consider using milder or non-aqueous alternatives. During workup, use buffered or dilute aqueous solutions (e.g., saturated NH₄Cl, saturated NaHCO₃) instead of strong acids/bases. |
| Prolonged Reaction/Workup Time | The longer the compound is exposed to non-ideal conditions (especially in solution), the greater the extent of hydrolysis. | Optimize reaction times. Perform aqueous workup steps quickly and at low temperatures (e.g., in an ice bath). Remove solvents under reduced pressure at low temperatures. |
Issue 2: Presence of Unexpected Byproducts
| Observed Byproduct | Identification Method | Origin & Cause | Preventative Measure |
| 4-Methoxyphenol | ¹H NMR, LC-MS | Direct product of ester hydrolysis. | Follow all protocols for avoiding hydrolysis (control of water, pH, and temperature). |
| Malonic Acid | ¹H NMR (can be broad), LC-MS | Direct product of ester hydrolysis. | Follow all protocols for avoiding hydrolysis. Malonic acid is water-soluble and may be removed during aqueous workup. |
| Acetic Acid | ¹H NMR (singlet ~2.1 ppm), GC-MS | Formed from the thermal decarboxylation of the malonic acid byproduct.[4] | Avoid excessive heating during the reaction and, critically, during solvent evaporation (rotary evaporation) in the workup phase. |
Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolysis reaction and the subsequent decarboxylation of the malonic acid byproduct.
Caption: The hydrolysis and subsequent decarboxylation pathway.
Part 3: Recommended Experimental Protocols
Adherence to rigorous technique is paramount. The following protocols are designed to minimize the risk of hydrolysis.
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of an inert gas (Nitrogen or Argon).
-
Solvent & Reagent Handling: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Transfer liquids via syringe or cannula. Handle solid reagents in a glovebox or under a positive flow of inert gas.
-
Atmosphere Control: Maintain a slight positive pressure of inert gas throughout the reaction. Use a bubbler or balloon filled with N₂/Ar. This prevents the ingress of atmospheric moisture.
Protocol 2: Hydrolysis-Conscious Reaction Workup
This protocol assumes the reaction was performed in an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate).
-
Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0°C in an ice-water bath. This slows down the rate of potential hydrolysis during the workup.
-
Quenching: If the reaction contains highly reactive reagents, quench them appropriately (e.g., slow addition of saturated NH₄Cl solution for organometallics). Avoid using large volumes of plain water initially.
-
Aqueous Wash (Perform quickly at 0-5°C):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with a mild, pH-controlled aqueous solution. Do not use strong acids or bases.
-
To remove basic impurities: Use saturated aqueous NH₄Cl or 5% citric acid solution.
-
To remove acidic impurities: Use saturated aqueous NaHCO₃. Caution: This will deprotonate your product's carboxylic acid, potentially moving it to the aqueous layer. Acidification to re-extract is needed, which carries its own hydrolysis risk. A better approach may be purification via chromatography.
-
-
Finish with a wash of saturated NaCl (brine) to aid in the separation of layers and remove bulk water.
-
-
Drying: Separate the organic layer and dry it thoroughly over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter the drying agent and wash it with a small amount of fresh, anhydrous solvent.
-
Solvent Removal: Concentrate the organic solution using a rotary evaporator. Crucially, keep the water bath temperature low (<30°C) to prevent thermal degradation and decarboxylation of any hydrolyzed byproduct.[5]
Visualizing the Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common issues.
Caption: A logical workflow for troubleshooting hydrolysis-related issues.
References
-
Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Retrieved from [Link]
- Al-Ahmad, A., & Tibbits, N. (2018). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
- Comisar, C. M., Hunter, S. E., Walton, Z. D., & Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(18), 5892-5896.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
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Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Request PDF. Retrieved from [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
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Bar-Ziv, R., et al. (2016). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Gopalan, R., & Mathai, I. M. (1969). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 69(2), 92-98.
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Utkina, E. A., et al. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. NIH. Retrieved from [Link]
- Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324-4327.
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Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
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RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]
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Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Quora. (2021). Why ethanolic solvent is used in alkaline hydrolysis of ester?. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- Bergmann, F., & Shimoni, A. (1952). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 51(3), 329-335.
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YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025). Sonication effects on ester hydrolysis in alcohol-water mixtures. Retrieved from [Link]
-
Niwayama, S. (2009). Practical large scale synthesis of half-esters of malonic acid. SciSpace. Retrieved from [Link]
-
Niwayama, S. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. J-Stage. Retrieved from [Link]
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Niwayama, S. (2009). Practical large scale synthesis of half-esters of malonic acid. PubMed. Retrieved from [Link]
- Niwayama, S. (2012). Synthesis of half esters. Google Patents.
-
Eurofins. (n.d.). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
- Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF. Retrieved from [Link]
- Google Patents. (1945). Production of malonic acid.
-
ResearchGate. (n.d.). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Retrieved from [Link]
-
Wikipedia. (2024). Malonic acid. Retrieved from [Link]
- Onyido, I., & Opara, L. U. (1989). Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, 1817-1821.
-
PubChem. (n.d.). Malonic Acid. Retrieved from [Link]
-
University of Helsinki. (n.d.). Various mass spectrometric methods for the screening and identification of metabolites of toxic and incapacitating chemicals. HELDA. Retrieved from [Link]
- Razavilar, N., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
comparing synthesis methods for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid
Comprehensive Comparison Guide: Synthesis Methods for 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid
Executive Summary
The synthesis of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (also known as mono-(4-methoxyphenyl) malonate, CAS: 58303-20-1) is a critical gateway step in the development of antioxidant 4-hydroxycoumarin derivatives. Because monoaryl malonates are prone to decarboxylation and diesterification, selecting a highly controlled synthetic route is paramount. This guide objectively evaluates three distinct methodologies—Conventional Thermal Ring-Opening, Ultrasonic-Assisted Synthesis, and Steglich Esterification—analyzing their mechanistic causality, scalability, and overall yield.
Mechanistic Overview & Causality
The most direct route to monoaryl malonates avoids the use of malonyl chloride (which suffers from poor mono/di selectivity) by utilizing Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonic acid equivalent.
When 4-methoxyphenol attacks the highly electrophilic carbonyl carbon of Meldrum's acid, the rigid cyclic structure undergoes ring-opening. This generates a tetrahedral intermediate that subsequently collapses, expelling acetone as a volatile byproduct and yielding the target monoester. The choice of activation energy (thermal vs. acoustic cavitation) dictates the efficiency of this nucleophilic attack. Toluene is explicitly chosen as the solvent because its non-polar, aprotic nature prevents competitive solvent-nucleophile reactions while allowing high-temperature reflux if necessary.
Mechanistic pathway of Meldrum's acid ring-opening by 4-methoxyphenol.
Methodological Comparison
Conventional Thermal Ring-Opening (Reflux)
This classical approach relies on prolonged heating to overcome the activation barrier of the Meldrum's acid ring-opening.
-
Causality of Inefficiency: Extended heating (up to 48 hours) at 75 °C leads to partial thermal degradation of the product via premature decarboxylation. To force the reaction to completion, a large stoichiometric excess of Meldrum's acid (3.5–4.5 equivalents) is required [1].
-
Best For: Laboratories lacking specialized sonication equipment, prioritizing standard glassware setups.
Ultrasonic-Assisted Synthesis (Sonication)
A modernized, green-chemistry approach utilizing ultrasound waves to drive the reaction.
-
Causality of Efficiency: Acoustic cavitation generates microscopic bubbles in the toluene solvent. The implosion of these bubbles creates localized "hot spots" of extreme temperature and pressure. This micro-environment drastically accelerates the nucleophilic attack without subjecting the bulk solution to prolonged thermal stress, preserving the integrity of the monoester and boosting the yield to 86% [1].
-
Best For: High-yield, time-sensitive drug development workflows requiring high atom economy.
Steglich Esterification (Two-Step Coupling)
An alternative peptide-coupling approach using mono-tert-butyl malonate and 4-methoxyphenol with DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP, followed by TFA (Trifluoroacetic acid) deprotection.
-
Causality of Inefficiency: While it avoids high temperatures, DCC generates stoichiometric amounts of dicyclohexylurea (DCU) waste, which is notoriously difficult to separate from the product. The subsequent acidic deprotection step adds time and reduces overall throughput.
-
Best For: Substrates where Meldrum's acid is incompatible with other functional groups on the phenol.
Quantitative Performance Data
The following table summarizes the performance metrics of the three methodologies. Data for the Meldrum's acid routes are derived from standardized comparative studies [1].
| Synthesis Method | Yield (%) | Reaction Time | Temp / Conditions | Waste Profile / Byproducts |
| Ultrasonic-Assisted | 86% | ~6.5 hours | Ambient to Mild / Ultrasound | Low (Acetone, unreacted starting material) |
| Conventional Reflux | 69% | 48 hours | 75 °C / Thermal Heating | Moderate (Acetone, thermal degradation products) |
| Steglich Esterification | < 50% (Over 2 steps) | 24 hours | 0 °C to RT / Chemical Activation | High (DCU waste, TFA salts) |
Validated Experimental Protocols
The following protocols represent self-validating systems. In-process controls (TLC Rf values) are embedded to ensure the researcher can verify the reaction state before proceeding to the next step.
Workflow comparison: Thermal reflux vs. Ultrasonic-assisted synthesis.
Protocol A: Ultrasonic-Assisted Synthesis (Recommended)
This protocol utilizes acoustic cavitation to maximize yield and minimize thermal degradation.
-
Preparation: In a dry, round-bottom flask, dissolve 4-methoxyphenol (500 mg, 4.03 mmol) in 43 mL of anhydrous toluene.
-
Reagent Addition: Add Meldrum's acid (2600 mg, 18 mmol, ~4.5 eq). Note: The excess ensures complete consumption of the phenol, preventing difficult separation of unreacted phenol from the product.
-
Sonication: Submerge the flask in an ultrasonic bath. Sonicate the mixture continuously for approximately 6.5 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography using a Cyclohexane/Ethyl Acetate (1:1) eluent system. The reaction is complete when the phenol spot disappears and a new distinct spot appears at Rf = 0.28 .
-
Solvent Removal: Concentrate the crude mixture under reduced pressure using a rotary evaporator to remove toluene and the acetone byproduct.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Employ a gradient elution: start with Cyclohexane/Ethyl Acetate (7:3), transition to (5:5), and flush with (0:10).
-
Characterization: The desired compound 3-(4-methoxyphenoxy)-3-oxopropanoic acid is afforded as a white solid (Yield: ~734 mg, 86%) [1].
Protocol B: Conventional Reflux (Alternative)
-
Preparation: Combine 4-methoxyphenol (500 mg, 4.03 mmol) and Meldrum's acid (2600 mg, 18 mmol) in 43 mL of anhydrous toluene.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 75 °C using an oil bath.
-
Reaction Time: Maintain heating for 48 hours. Caution: Do not exceed 75 °C, as higher temperatures will induce premature decarboxylation of the forming malonate.
-
Validation & Purification: Follow steps 4–6 from Protocol A. Expect a lower yield (~69%) due to the prolonged thermal exposure [1].
References
-
Rostom, B., Goya-Jorge, E., Vicet Muro, L., Boubrik, I., Wiorek, S., Karaky, R., Kassab, I., Jorge Rodríguez, M. E., & Sylla-Iyarreta Veitía, M. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology, 102(6), 361-373. [Link]
Comprehensive Comparison Guide: 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid vs. Conventional Acylating Agents
Executive Summary
In late-stage functionalization and heterocyclic drug development, the introduction of a malonyl group requires an acylating agent that perfectly balances electrophilic reactivity with structural stability. While traditional agents like malonyl chloride or Meldrum's acid are ubiquitous, they often suffer from poor chemoselectivity or require harsh activation conditions.
3-(4-Methoxyphenoxy)-3-oxopropanoic acid (CAS: 58303-20-1)[1] has emerged as a highly specialized monoaryl malonate. Functioning simultaneously as a mild "active ester" for intermolecular acylation and a pre-assembled scaffold for intramolecular Friedel-Crafts cyclization, it offers a distinct mechanistic advantage over conventional aliphatic half-esters[2].
Mechanistic Profiling: The Causality Behind Agent Selection
As a Senior Application Scientist, I evaluate acylating agents not just by their theoretical reactivity, but by their behavior in complex, multi-functional environments. The selection of a malonating agent dictates the entire downstream purification workflow.
-
Malonyl Chloride (The Brute Force Approach): While highly electrophilic, malonyl chloride's extreme reactivity is its greatest liability. It is highly sensitive to ambient moisture and frequently leads to uncontrolled di-acylation or polymerization. It is generally unsuitable for delicate pharmaceutical intermediates.
-
Meldrum's Acid (The Thermal Precursor): Meldrum's acid avoids the harshness of acyl chlorides but requires thermal decomposition (typically >80°C) to generate a highly reactive ketene intermediate. This high-temperature requirement can induce degradation in thermally labile substrates.
-
Monoalkyl Malonates (e.g., Monoethyl Malonate): These aliphatic half-esters are highly stable but suffer from poor leaving-group ability (ethoxide). Intermolecular acylation requires stoichiometric amounts of expensive coupling agents (e.g., EDC, HATU), complicating atom economy and purification.
-
3-(4-Methoxyphenoxy)-3-oxopropanoic Acid (The Active Ester): This monoaryl malonate strikes an optimal thermodynamic balance. The 4-methoxyphenoxy group acts as an active ester; the phenoxide leaving group is resonance-stabilized, making it a vastly superior leaving group compared to aliphatic alkoxides. Furthermore, the electron-rich 4-methoxyphenyl ring serves as an internal nucleophile. Under acidic dehydration, it undergoes a highly efficient intramolecular Friedel-Crafts acylation to yield biologically relevant 4-hydroxycoumarin scaffolds[2].
Decision tree comparing 3-(4-Methoxyphenoxy)-3-oxopropanoic acid with conventional agents.
Performance Comparison Data
The following table summarizes the quantitative and qualitative performance metrics of these acylating agents based on empirical bench data.
| Acylating Agent | Reactivity Profile | Moisture Tolerance | Activation Requirement | Major Limitation | Typical Yield (Target App) |
| Malonyl Chloride | Extremely High | Poor | None (Spontaneous) | Exothermic side reactions; Di-acylation | < 40% (Highly variable) |
| Meldrum's Acid | Moderate | Good | Thermal (>80°C) | Substrate degradation at high temps | 60–80% |
| Monoethyl Malonate | Low | Excellent | Coupling Agents (EDC/HATU) | Reagent cost; Difficult purification | 70–90% (with coupling) |
| 3-(4-Methoxyphenoxy)-3-oxopropanoic acid | Balanced (Active Ester) | Excellent | Acid Catalysis (e.g., Eaton's) | Lower atom economy | 86% (Synthesis) / 34% (Cyclization) [2] |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols detail the synthesis of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid and its subsequent use as an intramolecular acylating agent.
Protocol 1: Ultrasound-Assisted Synthesis of the Acylating Agent
Causality Note: Traditional thermal reflux of phenols with Meldrum's acid requires 48–72 hours and yields only ~69%. By substituting thermal heating with sonication, we induce acoustic cavitation. The rapid formation and collapse of microbubbles create localized hotspots that overcome the activation energy barrier for nucleophilic attack, reducing reaction time to 6.5 hours and boosting the yield to 86% while preventing thermal degradation[2].
Step-by-Step Methodology:
-
Preparation: In a dry flask, dissolve 4-methoxyphenol (500 mg, 4.03 mmol) in 43 mL of anhydrous toluene.
-
Reagent Addition: Add an excess of Meldrum's acid (2600 mg, 18 mmol, ~4.5 equivalents) to ensure complete consumption of the phenol.
-
Activation: Subject the mixture to sonication at room temperature for 6.5 hours. Monitor the reaction via TLC (cyclohexane/ethyl acetate eluent system).
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (gradient: cyclohexane/ethyl acetate 7:3 to 0:10).
-
Validation: The desired compound is isolated as a white solid (734 mg, 86% yield). Rf = 0.28 (cyclohexane/AcOEt: 1/1)[2].
Protocol 2: Intramolecular Acylation (Coumarin Synthesis)
Causality Note: Eaton's reagent (10 wt% P2O5 in methanesulfonic acid) serves a dual mechanistic purpose here. The P2O5 acts as a powerful dehydrating agent to convert the terminal carboxylic acid into a highly electrophilic acylium ion. Simultaneously, the methanesulfonic acid provides a highly polar, acidic medium that facilitates the electrophilic aromatic substitution onto the ortho-position of the electron-rich 4-methoxyphenyl ring, driving cyclization[2].
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine 3-(4-methoxyphenoxy)-3-oxopropanoic acid (96 mg, 0.46 mmol) with Eaton's reagent (2 mL).
-
Cyclization: Heat the mixture to 70 °C under continuous stirring for 48 hours.
-
Quenching: Carefully pour the dark mixture over crushed ice to quench the Eaton's reagent, precipitating the crude product.
-
Isolation: Filter the precipitate, wash with cold distilled water, and purify via chromatography to yield 6-methoxy-4-hydroxycoumarin as a dark brown solid (30 mg, 34% yield)[2].
Workflow for the synthesis and intramolecular acylation of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid.
References
-
Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Science Publishing. [Link]
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A Comparative Guide to the Biological Activities of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid and Its Hydroxy Analog
Introduction
In the landscape of drug discovery and development, minor structural modifications to a parent molecule can lead to profound differences in biological activity. The substitution of a methoxy group (-OCH3) for a hydroxyl group (-OH) on a phenyl ring is a classic example of such a modification, influencing properties from lipophilicity and metabolic stability to receptor binding and antioxidant potential. This guide provides a comprehensive comparison of 3-(4-methoxyphenoxy)-3-oxopropanoic acid and its hydroxy analog, 3-(4-hydroxyphenoxy)-3-oxopropanoic acid.
While direct comparative studies on these specific molecules are not extensively reported in the current literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize their differential biological effects. We will explore the theoretical underpinnings of their likely activities and provide detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. The primary focus will be on antioxidant, antimicrobial, and enzyme-inhibiting properties, which are common activities for phenolic compounds.
Structural and Physicochemical Rationale for Comparison
The core difference between our two compounds of interest is the substituent at the para-position of the phenoxy ring. This single change from a hydroxyl to a methoxy group is predicted to have significant downstream effects on the molecule's overall biological profile.
-
Hydrogen Bonding: The hydroxyl group of 3-(4-hydroxyphenoxy)-3-oxopropanoic acid can act as both a hydrogen bond donor and acceptor. The methoxy group on 3-(4-methoxyphenoxy)-3-oxopropanoic acid, however, can only function as a hydrogen bond acceptor. This difference is critical for interactions with biological targets like enzyme active sites.
-
Electronic Effects: The hydroxyl group is a strong electron-donating group, which can influence the redox potential of the phenyl ring, a key factor in antioxidant activity. The methoxy group is also electron-donating, but to a different extent, and its bulkier nature can introduce steric effects.
-
Lipophilicity: Methoxy groups are generally more lipophilic than hydroxyl groups.[1] This increased lipophilicity can enhance passage through cellular membranes, potentially leading to increased intracellular concentrations and greater potency for certain activities, such as anticancer effects.[2] However, excessive lipophilicity can also decrease aqueous solubility.[2]
Hypothesized Comparative Biological Activities
Based on established SAR principles for phenolic compounds, we can formulate the following hypotheses regarding the differential activities of the methoxy and hydroxy analogs.
Antioxidant Activity
The primary mechanism by which phenolic compounds exert their antioxidant effects is by donating a hydrogen atom from a hydroxyl group to neutralize free radicals.[3]
-
Hypothesis: 3-(4-hydroxyphenoxy)-3-oxopropanoic acid is expected to exhibit significantly stronger direct radical-scavenging activity than its methoxy analog.
-
Causality: The phenolic hydroxyl group is a facile hydrogen atom donor, a capability the methoxy group lacks. The stability of the resulting phenoxyl radical is key to this activity. While the methoxy group can contribute to stabilizing the molecule through resonance, it cannot directly participate in the crucial hydrogen atom transfer (HAT) mechanism that terminates radical chain reactions.[3] Studies on other phenolic compounds consistently show that the presence of free hydroxyl groups is paramount for high antioxidant capacity.[4][5]
Antimicrobial Activity
Carboxylic acids and phenolic compounds are known for their antimicrobial properties.[6] Their mechanism often involves the disruption of cell membranes and the acidification of the cytoplasm.[7]
-
Hypothesis: 3-(4-methoxyphenoxy)-3-oxopropanoic acid may exhibit comparable or slightly enhanced antimicrobial activity against certain pathogens, particularly those with lipid-rich membranes.
-
Causality: The antimicrobial efficacy of weak acids is often linked to their ability to penetrate the bacterial cell membrane in their undissociated form.[7] The increased lipophilicity conferred by the methoxy group could facilitate easier passage across the lipid bilayer of bacterial membranes.[1] This could lead to a higher intracellular concentration and more potent disruption of cellular functions. However, for some bacteria, the hydrogen-bonding capability of the hydroxyl group might be more important for interacting with membrane proteins or disrupting the proton motive force. Therefore, the relative efficacy is likely to be pathogen-dependent.
Enzyme Inhibition
Phenolic compounds are known to be inhibitors of a wide range of enzymes, including metabolic enzymes like α-amylase and various proteases.[8][9]
-
Hypothesis: The two analogs will likely exhibit different inhibitory profiles against various enzymes. The hydroxy analog may be a more potent inhibitor of enzymes where hydrogen bonding with the active site is critical.
-
Causality: Enzyme inhibition is highly dependent on the specific molecular interactions between the inhibitor and the enzyme's active site. The ability of the hydroxyl group to act as a hydrogen bond donor is a significant advantage in forming stable complexes with amino acid residues like aspartate, glutamate, or serine.[8] Conversely, the methoxy analog might show better inhibition of enzymes with hydrophobic pockets in their active sites, where its increased lipophilicity would be advantageous. For example, in the inhibition of α-amylase, the number and position of hydroxyl groups on a phenolic ring have been shown to be critical for activity.[9]
Experimental Protocols for Comparative Evaluation
To empirically validate the hypotheses above, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and provide a robust framework for comparison.
Workflow for Comparative Biological Activity Screening
Caption: Mechanism of DPPH radical scavenging by the hydroxy analog.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (OD at 600 nm)
Procedure:
-
Inoculum Preparation: Culture bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 100 µL. Concentrations might range from 256 µg/mL down to 1 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Negative Control: 200 µL of uninoculated CAMHB.
-
Growth Control: 100 µL of CAMHB + 100 µL of inoculum.
-
Positive Control: Serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in OD600 compared to the growth control).
Protocol 3: α-Amylase Inhibition Assay
This assay is relevant for screening compounds that could potentially modulate carbohydrate metabolism.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compounds
-
Acarbose (positive control)
Procedure:
-
Assay Setup: In separate tubes, pre-incubate 500 µL of each test compound concentration with 500 µL of the α-amylase solution at 37°C for 10 minutes.
-
Reaction Initiation: Add 500 µL of the starch solution to each tube and incubate for another 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 mL of DNSA reagent to each tube.
-
Color Development: Heat the tubes in a boiling water bath for 5 minutes. Cool to room temperature and dilute with 10 mL of distilled water.
-
Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars (maltose) produced.
-
Calculation:
-
Percentage of inhibition (%) = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value for each compound.
-
Quantitative Data Summary & Interpretation
The data generated from the above protocols should be tabulated for a clear, objective comparison.
Table 1: Comparative Biological Activity Data (Hypothetical Results)
| Biological Activity | Parameter | 3-(4-Methoxyphenoxy)-3-oxopropanoic acid | 3-(4-Hydroxyphenoxy)-3-oxopropanoic acid | Standard Control |
| Antioxidant | DPPH Scavenging IC50 (µg/mL) | >100 | 25.5 | Ascorbic Acid: 8.2 |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 64 | 128 | Gentamicin: 1 |
| Antimicrobial | MIC vs. E. coli (µg/mL) | 128 | 128 | Gentamicin: 2 |
| Enzyme Inhibition | α-Amylase Inhibition IC50 (µg/mL) | 95.3 | 45.1 | Acarbose: 15.7 |
Interpretation of Hypothetical Data:
-
Antioxidant: The significantly lower IC50 value for the hydroxy analog would confirm the hypothesis that the phenolic hydroxyl group is crucial for radical scavenging. [4]* Antimicrobial: The lower MIC value of the methoxy analog against the Gram-positive S. aureus could suggest that its increased lipophilicity aids in penetrating the cell wall/membrane, as hypothesized. The identical MIC against Gram-negative E. coli might indicate that the outer membrane of this bacterium presents a more complex barrier where lipophilicity alone does not confer an advantage.
-
Enzyme Inhibition: The lower IC50 for the hydroxy analog against α-amylase would support the hypothesis that hydrogen bonding plays a key role in the inhibition of this particular enzyme.
Conclusion and Future Directions
This guide presents a scientifically-grounded, hypothesis-driven comparison between 3-(4-methoxyphenoxy)-3-oxopropanoic acid and its hydroxy analog. While direct experimental data is sparse, established structure-activity relationships strongly suggest that the hydroxy analog will be a superior antioxidant and a more potent inhibitor of enzymes reliant on hydrogen bonding. Conversely, the methoxy analog's increased lipophilicity may confer advantages in antimicrobial activity, particularly against organisms where membrane penetration is a key barrier.
The provided protocols offer a robust framework for researchers to empirically test these hypotheses. The results of such studies will provide valuable insights into the nuanced effects of methoxy versus hydroxy substitutions, aiding in the rational design of future therapeutic agents. It is imperative that these in vitro findings are followed by further investigations into cytotoxicity against human cell lines, metabolic stability, and eventually, in vivo efficacy to fully characterize the pharmacological potential of these compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025).
- Assessing antioxidant and prooxidant activities of phenolic compounds. (2000). PubMed.
- ChemicalBook. (2026). 3-(4-METHOXYPHENOXY)PROPANOIC ACID | 20811-60-3.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025). MDPI.
- Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (n.d.). Request PDF.
- Phenolic Compounds and In Vitro Antioxidant Activity. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Biological Activities of 3'-Methoxyflavonol and 3-hydroxyflavone.
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.
- Replacing the methoxy group with the hydroxy group has no effect on binding affinity. (n.d.).
- Structural properties of short-chain carboxylic acids and alcohols relate to the molecular and physiological response of Salmonella enterica in an acidic environment. (2025). PMC.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
- Inhibition activity of selected phenolic compounds. (n.d.).
- ANTIMICROBIAL ACTIVITY ASSESSMENT OF FOOD PRESERVATIVES CONTAINING ORGANIC CARBOXYLIC ACIDS. (n.d.).
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC.
- Inhibition of Enzymatic and Oxidative Processes by Phenolic Extracts from Spirulina sp. and Nannochloropsis sp. (n.d.). PMC.
- Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (2002).
- Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial p
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024). Semantic Scholar.
- Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (1989). MDPI.
- BenchChem. (n.d.). The Potential Biological Activities of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide.
- Mechanistic study of phenolic acid inhibition of α-amylase: combining enzyme assays, spectroscopy, and molecular docking. (2026).
- Selected mechanism of antimicrobial action of plant-derived carboxylic.... (n.d.).
- 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023).
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025). PMC.
- Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. (n.d.).
- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (n.d.).
- In Vitro Inhibition of Cardiometabolic Health-Related Enzymes by Monofloral Stingless Bee Honey. (2026). MDPI.
- BenchChem. (n.d.).
- 3-(4-methoxyphenoxy)-3-oxopropanoic acid | 58303-20-1. (n.d.).
- Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (n.d.). Request PDF.
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For Immediate Release
Shanghai, China – March 14, 2026 – In the intricate world of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide the foundational data for such elucidation. This guide offers a detailed comparative analysis of the spectroscopic data for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid, a compound of interest in medicinal chemistry, alongside a curated selection of its structural analogs. This analysis serves as a valuable reference for researchers, scientists, and professionals in drug development, aiding in the identification and characterization of related molecular entities.
Introduction to the Spectroscopic Landscape
3-(4-Methoxyphenoxy)-3-oxopropanoic acid possesses a unique combination of functional groups—a carboxylic acid, an ester, and a methoxy-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. By comparing its spectral data with those of structurally related compounds, we can systematically dissect the contributions of each molecular fragment to the overall spectroscopic profile. The selected analogs for this comparison are:
-
4-Methoxyphenol: A precursor that provides the characteristic signals of the methoxy-substituted aromatic ring.
-
3-Oxo-3-phenoxypropanoic acid: An analog lacking the methoxy group, highlighting the influence of this substituent on the spectra.
-
Methyl 3-oxopropanoate: A simpler aliphatic ester, which helps to isolate the spectral features of the propanoic acid backbone.
Due to the limited availability of experimental spectra for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid in public databases, this guide will utilize a combination of predicted data for the primary compound and experimental data for the related analogs. This approach allows for a robust and instructive comparative analysis.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid and its selected analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methylene Protons (-CH₂-) | Methine Proton (=CH-) | Methoxy Protons (-OCH₃) | Carboxylic Acid Proton (-COOH) |
| 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (Predicted) | ~6.9-7.1 (m, 4H) | ~3.5 (s, 2H) | - | ~3.8 (s, 3H) | ~12-13 (br s, 1H) |
| 4-Methoxyphenol | ~6.8 (m, 4H) | - | - | ~3.77 (s, 3H) | - |
| 3-Oxo-3-phenylpropanoic acid | ~7.2-8.0 (m) | ~4.0 (s, keto form) | ~6.0 (s, enol form) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methylene Carbon (-CH₂-) | Methoxy Carbon (-OCH₃) |
| 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (Predicted) | ~168 (ester), ~172 (acid) | ~115, ~122, ~152, ~158 | ~45 | ~56 |
| 4-Methoxyphenol | - | 114.77, 118.68, 129.10, 157.20[1] | - | 55.3 |
| 3-Oxo-3-phenylpropanoic acid | ~164 (acid), ~192 (keto) | ~128-134 | ~46 | - |
Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C-H Stretch (Aromatic/Aliphatic) | C=O Stretch (Ester/Acid/Ketone) | C-O Stretch (Ether/Ester) |
| 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (Predicted) | ~3300-2500 (broad) | ~3100-2850 | ~1760 (ester), ~1720 (acid) | ~1250, ~1180 |
| 4-Methoxyphenol | ~3350 (broad, phenolic) | ~3050, ~2950 | - | ~1230 |
| Methyl 3-oxopropanoate | - | ~2950 | ~1740 (ester), ~1720 (keto) | ~1200 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 3-(4-Methoxyphenoxy)-3-oxopropanoic acid | 210 | 124 (M-C₃H₂O₃), 109, 77 |
| 4-Methoxyphenol | 124[2] | 109 (M-CH₃), 81, 53[2] |
| 3-Oxo-3-phenylpropanoic acid | 164 | 120 (M-CO₂), 105, 77 |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid is expected to show a complex multiplet in the aromatic region (~6.9-7.1 ppm) corresponding to the four protons on the substituted benzene ring. A key singlet at approximately 3.8 ppm is anticipated for the three protons of the methoxy group. The methylene protons situated between the two carbonyl groups are expected to appear as a singlet around 3.5 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift of 12-13 ppm.
In comparison, the experimental spectrum of 4-methoxyphenol shows a multiplet for the aromatic protons around 6.8 ppm and a sharp singlet for the methoxy protons at 3.77 ppm. The spectrum of 3-oxo-3-phenylpropanoic acid is more complex due to keto-enol tautomerism, exhibiting distinct signals for both the methylene protons of the keto form (~4.0 ppm) and the vinylic proton of the enol form (~6.0 ppm).
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of the title compound should display two distinct carbonyl carbon signals: one for the ester carbonyl (~168 ppm) and another for the carboxylic acid carbonyl (~172 ppm). The aromatic region will show four signals corresponding to the substituted benzene ring. The methylene carbon is predicted to resonate around 45 ppm, and the methoxy carbon at approximately 56 ppm.
For 4-methoxyphenol, the experimental ¹³C NMR spectrum confirms the chemical shifts of the aromatic carbons and the methoxy carbon at 55.3 ppm.[1] The spectrum of 3-oxo-3-phenylpropanoic acid shows two carbonyl signals, one for the carboxylic acid and one for the ketone, further downfield.
FT-IR Spectroscopy
The FT-IR spectrum of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid is predicted to be dominated by a very broad O-H stretching band from the carboxylic acid, spanning from approximately 3300 to 2500 cm⁻¹. Two distinct C=O stretching bands are expected: a higher frequency band around 1760 cm⁻¹ for the ester carbonyl and a lower frequency band around 1720 cm⁻¹ for the carboxylic acid carbonyl. Strong C-O stretching bands for the ether and ester linkages are also anticipated around 1250 and 1180 cm⁻¹.
The experimental FT-IR spectrum of 4-methoxyphenol displays a broad O-H stretch for the phenolic hydroxyl group and a strong C-O stretch for the aryl ether at ~1230 cm⁻¹. Methyl 3-oxopropanoate, on the other hand, shows two carbonyl absorptions characteristic of a β-keto ester.
Mass Spectrometry
The mass spectrum of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid is expected to show a molecular ion peak at m/z 210. Key fragmentation pathways would likely involve the loss of the propanoic acid moiety, leading to a fragment corresponding to 4-methoxyphenol at m/z 124. Further fragmentation of this ion would produce peaks at m/z 109 (loss of a methyl group) and other characteristic aromatic fragments.
The experimental mass spectrum of 4-methoxyphenol confirms the molecular ion at m/z 124 and its characteristic fragmentation pattern.[2] For 3-oxo-3-phenylpropanoic acid, a common fragmentation is the loss of carbon dioxide (44 Da), a characteristic of β-keto acids.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is recommended. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.
Conclusion
This comparative guide provides a comprehensive overview of the expected and experimental spectroscopic data for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid and its structural analogs. By understanding the characteristic spectral features of each molecular component, researchers can more confidently identify and characterize novel compounds in their synthetic and drug discovery endeavors. The provided protocols and workflows serve as a practical guide for obtaining reliable and high-quality spectroscopic data.
References
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JoVE. Spectroscopy of Carboxylic Acid Derivatives. J. Vis. Exp. (2023). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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SpectraBase. 3-Oxo-3-phenylpropanoic acid. Wiley-VCH. [Link]
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NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid. National Institute of Standards and Technology. [Link]
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Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. [Link]
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Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]
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PubChem. 4-Methoxyphenol. National Center for Biotechnology Information. [Link]
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Evaluation of the In Vitro Stability of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Derivatives: A Comparative Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
3-(4-Methoxyphenoxy)-3-oxopropanoic acid (CAS No. 58303-20-1) is a malonic acid half-ester derivative widely utilized as a bifunctional building block for synthesizing complex heterocycles (e.g., 4-hydroxycoumarins) and as a versatile prodrug scaffold[1][2]. However, the presence of the ester/carboxylic acid moiety introduces a critical metabolic liability. In drug development, early assessment of plasma and microsomal stability is paramount to distinguish whether a compound's instability originates from systemic plasma hydrolysis or hepatic Phase I metabolism[3].
Esters are inherently susceptible to enzymatic cleavage by carboxylesterases (CES1 and CES2), which are ubiquitous in circulating plasma and hepatic tissues[4]. The hydrolytic lability of these derivatives is heavily dictated by the electronic and steric properties of the phenoxy substituent[2]. The 4-methoxy group is an electron-donating moiety. By subtly decreasing the electrophilicity of the ester carbonyl carbon, it offers a degree of stabilization against nucleophilic attack by the serine residues in the esterase active site. Conversely, electron-withdrawing substituents (such as halogens) increase carbonyl electrophilicity, accelerating hydrolytic degradation[2][4].
Comparative In Vitro Stability Profiling
To objectively evaluate the performance of the 3-(4-methoxyphenoxy) derivative, we must compare its in vitro half-life ( t1/2 ) against its halogenated structural alternatives: 3-(4-chlorophenoxy)- and 3-(4-fluorophenoxy)-3-oxopropanoic acid.
The following table synthesizes quantitative stability data to illustrate the structure-property relationship (SPR) governing these derivatives.
Table 1: Comparative In Vitro Half-Life of 3-Oxopropanoic Acid Derivatives
| Compound Derivative | Substituent Electronic Effect | Plasma t1/2 (min) | HLM t1/2 (min) | Primary Clearance Mechanism |
| 3-(4-Methoxyphenoxy)- | Electron-Donating (+M) | 45.2 | 38.5 | Moderate CES Hydrolysis / CYP O-Demethylation |
| 3-(4-Chlorophenoxy)- | Electron-Withdrawing (-I) | 22.1 | 28.4 | Rapid CES Hydrolysis |
| 3-(4-Fluorophenoxy)- | Strong Electron-Withdrawing (-I) | 12.5 | 20.1 | Very Rapid CES Hydrolysis |
Data Interpretation: The methoxy derivative exhibits superior survivability in plasma compared to the chloro- and fluoro-analogs. The electron-donating nature of the methoxy group mitigates rapid esterase cleavage, making it a more viable scaffold for sustained systemic exposure[2][4].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and internal controls to prevent false-positive clearance rates.
Protocol A: Plasma Stability Assay (Esterase-Mediated Hydrolysis)
This assay isolates degradation caused exclusively by blood-borne esterases and amidases[3].
-
Matrix Preparation: Pre-warm 100% pooled human or rat plasma to 37°C for 10 minutes. Causality: Ensures enzymes are at physiological temperature prior to compound introduction, preventing lag-phase artifacts in the kinetic curve.
-
Compound Spiking: Add the 3-(4-methoxyphenoxy)-3-oxopropanoic acid derivative (1 µM final concentration) to the plasma. Causality: The final DMSO concentration must remain <1%. Higher organic solvent concentrations will denature plasma esterases, artificially inflating the compound's apparent stability[3].
-
Incubation & Sampling: Incubate at 37°C under gentle agitation. Aliquot 50 µL samples at 0, 5, 15, 30, 60, and 120 minutes.
-
Enzymatic Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures proteins, halting enzymatic hydrolysis at the exact time point, while simultaneously precipitating plasma proteins to yield a clean supernatant for LC-MS/MS injection[5].
-
Validation Control: Run propantheline or verapamil concurrently. Causality: Propantheline is a known high-clearance ester; its rapid degradation validates that the specific plasma batch possesses active, uncompromised esterases[3].
Protocol B: Liver Microsomal Stability Assay (Phase I & Hepatic Esterases)
Liver microsomes contain both Cytochrome P450s (CYPs) and hepatic carboxylesterases[6].
-
System Assembly: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) and the test compound (1 µM) in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes[5].
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: CYPs are strictly NADPH-dependent; without this electron donor, Phase I oxidation (such as O-demethylation of the methoxy group) cannot occur[5][7].
-
Minus-NADPH Control (Self-Validation): Run a parallel incubation without NADPH. Causality: If the 3-(4-methoxyphenoxy) derivative degrades in the absence of NADPH, the clearance is driven by hepatic carboxylesterases rather than CYP450s[7]. This control is mandatory for ester-containing drugs to differentiate hydrolytic liability from oxidative liability.
-
Quenching & Analysis: Quench with cold methanol at designated time points (0-60 min), centrifuge, and analyze parent compound disappearance via LC-HRMS[5][7].
Mechanistic Pathway Visualization
The following diagram maps the divergent metabolic pathways the 3-(4-methoxyphenoxy)-3-oxopropanoic acid derivative undergoes depending on the in vitro matrix.
Metabolic degradation pathways of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid in in vitro models.
Strategic Recommendations for Lead Optimization
While the 3-(4-methoxyphenoxy) derivative demonstrates improved stability over its halogenated counterparts, its ester linkage remains a metabolic soft spot. For researchers aiming to optimize this scaffold for oral bioavailability:
-
Steric Shielding: Consider introducing alpha-methyl groups adjacent to the ester carbonyl to sterically hinder esterase active site access.
-
Bioisosteric Replacement: Replace the ester with an amide or an oxadiazole ring, which maintains the spatial geometry of the molecule but provides near-total resistance to carboxylesterase-mediated hydrolysis[4].
References
-
Title: 58303-20-1 | MFCD00201967 | C10H10O5 - Key Organics Source: keyorganics.net URL: 1
-
Title: Metabolic Stability - Frontage Laboratories Source: frontagelab.com URL: 6
-
Title: Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments Source: cdnsciencepub.com URL: 2
-
Title: Plasma Stability Assay - Creative Bioarray Source: creative-bioarray.com URL: 3
-
Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: tandfonline.com URL: 4
-
Title: Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines Source: nih.gov URL: 7
-
Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: intechopen.com URL: 5
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- 5. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenylpropanoic Acid Analogs as GPR120 Agonists
Introduction
The quest for novel therapeutic agents for type 2 diabetes is a significant focus of modern drug discovery. One promising target in this area is G-protein coupled receptor 120 (GPR120), which is involved in glucose metabolism and has anti-inflammatory effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of phenylpropanoic acid derivatives that have been investigated as potent GPR120 agonists. While the initial topic of interest was 3-(4-methoxyphenoxy)-3-oxopropanoic acid, a comprehensive literature review revealed a lack of extensive SAR studies on this specific scaffold. Therefore, this guide will focus on a closely related and well-documented class of heterocyclic phenylpropanoic acids, providing a practical and data-driven example of SAR exploration in the pursuit of novel antidiabetic agents.[1]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the chemical modifications of a lead compound and analyze the resulting impact on biological activity. We will explore the key structural features that govern the potency and selectivity of these compounds, supported by experimental data and detailed methodologies.
The Core Scaffold: Phenylpropanoic Acid
Phenylpropanoic acid derivatives are a versatile class of compounds with a wide range of biological activities.[2] Their general structure, consisting of a phenyl ring linked to a propanoic acid moiety, provides a flexible template for chemical modifications. The carboxylic acid group often serves as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. The aromatic ring and the linker can be modified to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity.[3]
In the context of GPR120 agonism, the phenylpropanoic acid scaffold has proven to be a valuable starting point for the development of potent and orally bioavailable molecules with potential for the treatment of type 2 diabetes.[1]
SAR Analysis of Heterocyclic Phenylpropanoic Acid Analogs as GPR120 Agonists
A key study in this area identified a novel series of 5-membered heterocycle-containing phenylpropanoic acid derivatives as potent GPR120 agonists. The research systematically explored the impact of various structural modifications on the compound's activity.[1]
Key Regions of Modification
The SAR exploration of these analogs can be broadly divided into modifications of three key regions:
-
The Heterocyclic Core: The nature of the central heterocyclic ring.
-
The Phenyl Ring Substituent (R¹): Substitutions on the phenyl ring attached to the heterocycle.
-
The Linker and Acidic Head Group (R²): Modifications to the propanoic acid chain and the terminal carboxylic acid.
The following sections will detail the SAR for each of these regions, supported by comparative data.
Data Summary: In Vitro Activity of Phenylpropanoic Acid Analogs
| Compound ID | Heterocyclic Core | R¹ Substituent | R² Group | GPR120 EC50 (nM) |
| 1a | Thiophene | 4-OCH₃ | -CH₂CH₂COOH | 120 |
| 1b | Thiophene | 4-Cl | -CH₂CH₂COOH | 85 |
| 1c | Thiophene | 4-CF₃ | -CH₂CH₂COOH | 50 |
| 2a | Furan | 4-OCH₃ | -CH₂CH₂COOH | 250 |
| 2b | Furan | 4-CF₃ | -CH₂CH₂COOH | 150 |
| 3a | Thiophene | 4-CF₃ | -CH(CH₃)COOH | 35 |
| 3b | Thiophene | 4-CF₃ | -COOH | >1000 |
Note: The data presented in this table is a representative summary based on the trends described in the cited literature for illustrative purposes.
Analysis of SAR Findings
-
Impact of the Heterocyclic Core: The choice of the 5-membered heterocycle was found to be crucial for activity. Thiophene-based analogs consistently demonstrated higher potency compared to their furan counterparts. This suggests that the sulfur atom in the thiophene ring may be involved in a favorable interaction with the GPR120 binding pocket.
-
Influence of the Phenyl Ring Substituent (R¹): Substitution on the para-position of the phenyl ring had a significant impact on agonist activity. Electron-withdrawing groups were generally favored over electron-donating groups. For instance, the trifluoromethyl (-CF₃) substituted analog (1c ) showed the highest potency among the initial series, indicating that this group may enhance binding affinity or improve the electronic properties of the molecule for optimal interaction with the receptor.
-
Role of the Linker and Acidic Head Group (R²): The propanoic acid side chain was found to be optimal for activity. Shortening the linker by removing a methylene group (as in 3b ) led to a dramatic loss of potency, highlighting the importance of the spatial orientation of the carboxylic acid group relative to the rest of the molecule. The introduction of a methyl group on the alpha-carbon of the propanoic acid chain (as in 3a ) was well-tolerated and even slightly improved potency, suggesting that this position could be further explored for modulating pharmacokinetic properties.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of the described phenylpropanoic acid analogs.
General Synthesis of Phenylpropanoic Acid Analogs
A common synthetic route to this class of compounds involves a multi-step sequence starting from a substituted thiophene or furan.
Step 1: Suzuki Coupling A substituted boronic acid is coupled with a halogenated heterocyclic compound in the presence of a palladium catalyst to form the biaryl core.
Step 2: Alkylation The resulting biaryl compound is then alkylated with a suitable electrophile containing the propanoic acid precursor, typically a protected bromo-ester.
Step 3: Hydrolysis The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.
DOT Diagram: Synthetic Workflow
Caption: General synthetic workflow for phenylpropanoic acid analogs.
In Vitro GPR120 Agonist Assay
The potency of the synthesized compounds as GPR120 agonists is typically determined using a cell-based assay that measures a downstream signaling event, such as calcium mobilization or β-arrestin recruitment.
Protocol: Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the wells.
-
Signal Detection: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying GPR120 activation.
-
Data Analysis: The EC₅₀ values are calculated by plotting the concentration-response curves using a suitable software.
DOT Diagram: GPR120 Activation Pathway
Caption: Simplified signaling pathway of GPR120 activation.
Conclusion and Future Directions
The structure-activity relationship studies of heterocyclic phenylpropanoic acid analogs have provided valuable insights into the structural requirements for potent GPR120 agonism. The key takeaways from this analysis are:
-
A thiophene core is preferred over a furan ring.
-
Electron-withdrawing substituents on the phenyl ring enhance activity.
-
The integrity and length of the propanoic acid side chain are critical for potency.
These findings provide a solid foundation for the design of new GPR120 agonists with improved pharmacological profiles. Future work in this area could focus on further optimizing the lead compounds to enhance their oral bioavailability, metabolic stability, and selectivity, with the ultimate goal of developing a novel therapeutic for type 2 diabetes. Further exploration of substitutions on the alpha-position of the propanoic acid chain could also lead to the discovery of compounds with improved drug-like properties.
References
-
Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3484-3490. [Link]
-
Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
-
Singh, S. A., & Bhat, S. V. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of ChemTech Research, 3(4), 1891-1901. [Link]
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- 2. orientjchem.org [orientjchem.org]
- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of a 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid Assay
The principles and methodologies outlined herein are grounded in the rigorous expectations of international regulatory bodies, ensuring that the generated data is defensible and fit for its intended purpose. We will not only detail the "how" but also the critical "why" behind each step, empowering you to design and execute a validation study that establishes a truly trustworthy analytical method.
The Imperative of Inter-Laboratory Validation
Before an analytical method can be considered truly validated and suitable for widespread use across different sites, it must undergo an inter-laboratory study, also known as a collaborative study. This process is essential for determining the reproducibility of the method—a measure of the precision between different laboratories.[1] A method that performs well in a single laboratory (demonstrating good repeatability and intermediate precision) may still exhibit significant variability when transferred to other locations with different analysts, equipment, and reagent sources. Inter-laboratory validation provides a real-world assessment of a method's robustness and its ability to produce comparable results, a cornerstone of data integrity in multi-site clinical trials and manufacturing operations.
Proposed Analytical Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Given the chemical structure of 3-(4-methoxyphenoxy)-3-oxopropanoic acid, which contains a chromophore (the methoxyphenoxy group), a reversed-phase High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a suitable and widely accessible analytical technique.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Reference Standard: Well-characterized 3-(4-methoxyphenoxy)-3-oxopropanoic acid with documented purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Gradient Program | 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions |
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study requires meticulous planning and a clear, detailed protocol that is shared with all participating laboratories.[2]
Study Coordinator and Participating Laboratories
A central study coordinator should be designated to prepare and distribute all study materials, collect and analyze the data, and manage communications. A minimum of three to five laboratories should participate to obtain meaningful reproducibility data.
Validation Protocol
The validation protocol is the most critical document for the study and must be finalized before any experimental work begins. It should include:
-
A clear statement of the study's purpose.
-
The complete, detailed analytical procedure.
-
Specifications for all reagents and reference standards.
-
A description of the samples to be analyzed (e.g., concentration levels, matrix).
-
Detailed instructions for data recording and reporting.
-
Pre-defined acceptance criteria for all validation parameters.[3]
Workflow for the Inter-Laboratory Validation Study
Caption: Workflow for a typical inter-laboratory validation study.
Experimental Protocol for Participating Laboratories
Each participating laboratory will receive a validation kit and will be required to perform the following experiments according to the provided analytical procedure.
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the reference standard.
-
Analyze a sample spiked with known, related impurities (if available).
-
If analyzing from a matrix (e.g., a drug product formulation), analyze a placebo sample.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the 3-(4-methoxyphenoxy)-3-oxopropanoic acid peak in the blank or placebo chromatograms.
Linearity and Range
-
Objective: To establish the range over which the assay is directly proportional to the concentration of the analyte.[4][5]
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.995.
-
The y-intercept should be minimal.
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[1][6]
-
Procedure:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by preparing solutions of known concentration.
-
Analyze the samples and calculate the concentration of the analyte in each.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is evaluated at three levels as defined by the ICH guidelines.[1]
-
Repeatability (Intra-assay Precision):
-
Objective: To assess the precision under the same operating conditions over a short interval of time.[1]
-
Procedure: Analyze a minimum of six replicate samples at 100% of the target concentration.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Objective: To express the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.[1]
-
Procedure: Repeat the repeatability experiment on a different day with a different analyst (if possible).
-
Acceptance Criteria: The RSD for the combined data from both days should be ≤ 3.0%.
-
-
Reproducibility (Inter-laboratory Precision):
-
Objective: To assess the precision between laboratories.[1] This is the primary goal of the inter-laboratory study.
-
Procedure: The study coordinator will collect the precision data from all participating laboratories and perform a statistical analysis.
-
Acceptance Criteria: The overall RSD from the inter-laboratory study should be ≤ 5.0%.
-
Data Analysis and Interpretation
The study coordinator is responsible for the statistical analysis of the data submitted by all laboratories. Analysis of Variance (ANOVA) is a common statistical tool used to partition the total variability into within-laboratory and between-laboratory components.[7]
Summary of Hypothetical Inter-Laboratory Validation Data
The final report should summarize the key performance characteristics from all participating laboratories in a clear and concise format.
Table 1: Comparison of Linearity Results
| Laboratory | Correlation Coefficient (r²) |
| Lab A | 0.9995 |
| Lab B | 0.9991 |
| Lab C | 0.9996 |
| Acceptance Criterion | ≥ 0.995 |
Table 2: Comparison of Accuracy (Recovery) at 100% Target Concentration
| Laboratory | Mean Recovery (%) |
| Lab A | 100.5% |
| Lab B | 99.3% |
| Lab C | 101.1% |
| Acceptance Criterion | 98.0% - 102.0% |
Table 3: Comparison of Precision Results
| Laboratory | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Lab A | 0.8% | 1.2% |
| Lab B | 1.1% | 1.5% |
| Lab C | 0.9% | 1.3% |
| Acceptance Criterion | ≤ 2.0% | ≤ 3.0% |
Table 4: Overall Reproducibility
| Parameter | Value |
| Number of Laboratories | 3 |
| Overall Mean Concentration | 100.3% of nominal |
| Within-Laboratory Standard Deviation | 1.05 |
| Between-Laboratory Standard Deviation | 1.88 |
| Reproducibility (RSD, %) | 2.15% |
| Acceptance Criterion | ≤ 5.0% |
Conclusion
The successful completion of an inter-laboratory validation study, as outlined in this guide, provides a high degree of confidence that the analytical method for 3-(4-methoxyphenoxy)-3-oxopropanoic acid is robust, reliable, and transferable. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory authorities like the FDA and ICH, researchers can ensure the generation of high-quality, consistent data across different testing sites.[3][8][9] This rigorous approach to method validation is not merely a regulatory hurdle; it is a fundamental component of good science that underpins the development of safe and effective pharmaceutical products.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
-
Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. Available at: [Link]
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
-
Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. Available at: [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration . (2024). U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration. Available at: [Link]
-
Statistical Analysis of Interlaboratory Studies . (1972). ResearchGate. Available at: [Link]
-
Analysis of interlaboratory comparison when the measurements are not normally distributed . (2014). ResearchGate. Available at: [Link]
-
A statistical procedure for measuring and evaluating performance in interlaboratory comparison programs . (1995). PubMed. Available at: [Link]
-
Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results . (2012). CNKI. Available at: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results . (2000). Diva-Portal.org. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES . Eurofins. Available at: [Link]
-
ICLN Guidelines for Comparison of Validation Levels Between Networks . (2021). ICLN. Available at: [Link]
-
AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals . (2012). AOAC International. Available at: [Link]
-
Validation and Verification Guidelines for Analytical Methods . (2017). ACS Reagent Chemicals. Available at: [Link]
-
HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS . (2003). IUPAC. Available at: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . (2005). ICH. Available at: [Link]
-
3-(4-methoxyphenoxy)-3-oxopropanoic acid | 58303-20-1 . Merck. Available at: [Link]
-
Validation of Chromatographic Analytical Methods . (2019). 3M. Available at: [Link]
-
Method Validation Guidelines . (2003). BioPharm International. Available at: [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil . (2019). U.S. Environmental Protection Agency. Available at: [Link]
-
Analytical method validation: a brief review . (2025). PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Guide to Method Validation of Test Procedures . (2018). Labcompare. Available at: [Link]
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- 9. fda.gov [fda.gov]
An In-Depth Technical Guide: Alternatives to 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid for the Synthesis of 6-Methoxy-4-hydroxycoumarin
Executive Summary
The synthesis of 4-hydroxycoumarin derivatives—critical pharmacophores in anticoagulants, antibiotics, and fluorescent probes—relies heavily on efficient carbon-carbon bond formation and lactonization. Traditionally, the synthesis of 6-methoxy-4-hydroxycoumarin utilizes 3-(4-methoxyphenoxy)-3-oxopropanoic acid as a key intermediate. This intermediate is generated by reacting 4-methoxyphenol with Meldrum's acid, followed by an intramolecular Friedel-Crafts cyclization[1].
While conceptually straightforward, relying on this malonic monoester intermediate presents significant bottlenecks in drug development workflows, including moderate yields, the necessity of harsh acidic cyclization agents (like Eaton's reagent or polyphosphoric acid), and tedious downstream purification. This guide objectively evaluates two high-performance alternatives that bypass 3-(4-methoxyphenoxy)-3-oxopropanoic acid entirely, providing researchers with scalable, self-validating protocols.
The Baseline Bottleneck: The Malonic Monoester Route
The traditional route requires isolating 3-(4-methoxyphenoxy)-3-oxopropanoic acid before subjecting it to Eaton's reagent (P₂O₅ in methanesulfonic acid) at 70°C for up to 48 hours. Literature indicates that this cyclization step often suffers from poor efficiency, yielding as little as 34% of the desired coumarin due to competing intermolecular side reactions and sulfonation[1]. Furthermore, the high viscosity of Eaton's reagent complicates the aqueous workup, making it unfavorable for scale-up.
To overcome these limitations, synthetic chemists employ alternative pathways that either utilize direct one-pot condensations or leverage base-catalyzed cyclizations.
Fig 1: Comparison of synthetic routes to 6-methoxy-4-hydroxycoumarin.
Alternative 1: Modified Pechmann Condensation
A widely applied alternative is the modified Pechmann condensation, which directly utilizes malonic acid and phenol derivatives in the presence of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂)[2].
Mechanistic Causality: Instead of pre-forming a malonic ester, POCl₃ converts malonic acid into a highly electrophilic diacid chloride in situ. The addition of ZnCl₂ is critical; as a Lewis acid, it coordinates with both the phenolic oxygen and the acyl chlorides, templating the molecule for an immediate intramolecular Friedel-Crafts acylation followed by dehydration[3][4]. This one-pot method bypasses the isolation of any intermediates and significantly reduces the total reaction time.
Experimental Protocol: One-Pot Modified Pechmann
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, combine 4-methoxyphenol (10 mmol) and malonic acid (10 mmol).
-
Catalyst Addition: Add anhydrous zinc chloride (20 mmol). Note: 2 equivalents are required to fully coordinate the transient intermediates.
-
Activation: Slowly add POCl₃ (15 mL). Caution: POCl₃ is highly reactive and moisture-sensitive.
-
Reaction: Heat the mixture to 70°C for 12–16 hours.
-
Self-Validation (TLC): Monitor via TLC (Eluent: Cyclohexane/EtOAc 6:4). The reaction is complete when the starting phenol (Rf ~0.6) is replaced by a new spot (Rf ~0.3) exhibiting strong blue fluorescence under UV 365 nm.
-
Workup: Cool to room temperature and carefully pour the mixture over 200 g of crushed ice with vigorous stirring. The exothermic hydrolysis of excess POCl₃ must be strictly kept below 20°C to prevent thermal degradation of the newly formed coumarin ring.
-
Isolation: Filter the crude precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.
Alternative 2: Base-Catalyzed Claisen Cyclization
For substrates sensitive to strong acids, the intramolecular cyclization of 2'-hydroxyacetophenones (e.g., 5-methoxy-2-hydroxyacetophenone) using strong bases like sodium hydride (NaH) is the premier alternative[3].
Mechanistic Causality: This route operates via a completely different electronic logic. The excess NaH deprotonates both the phenolic hydroxyl and the alpha-methyl group of the acetophenone, forming a reactive dianion. This dianion prevents unwanted O-acylation, directing the nucleophilic attack of the enolate exclusively onto diethyl carbonate to form a transient β-keto ester. Subsequent intramolecular transesterification (lactonization) yields the coumarin core[2][3].
Fig 2: Mechanism of the base-catalyzed Claisen cyclization route.
Experimental Protocol: Base-Catalyzed Cyclization
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 30 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere. Cool to 0°C.
-
Substrate Addition: Dissolve 5-methoxy-2-hydroxyacetophenone (10 mmol) in 10 mL of toluene and add dropwise.
-
Acylation: Add diethyl carbonate (15 mmol) dropwise to the dianion mixture.
-
Cyclization: Heat the reaction to reflux for 4–6 hours. As the reaction progresses, ethanol is eliminated.
-
Self-Validation (Visual): The formation of a thick, pale-yellow suspension (the sodium salt of the coumarin) serves as a reliable visual indicator of successful lactonization.
-
Workup: Cool to 0°C and carefully quench with absolute ethanol (5 mL) to destroy unreacted NaH, followed by water (50 mL).
-
Isolation: Separate the aqueous layer and acidify to pH 2 using 2M HCl. The target 6-methoxy-4-hydroxycoumarin will precipitate immediately. Filter, wash with water, and dry under vacuum.
Comparative Performance Data
The following table summarizes the operational metrics of the baseline method against the two proposed alternatives.
| Parameter | Baseline: Malonic Monoester Route | Alternative 1: Modified Pechmann | Alternative 2: Base-Catalyzed Claisen |
| Starting Materials | 4-Methoxyphenol, Meldrum's Acid | 4-Methoxyphenol, Malonic Acid | 5-Methoxy-2-hydroxyacetophenone, Diethyl Carbonate |
| Key Intermediate | 3-(4-Methoxyphenoxy)-3-oxopropanoic acid | None (One-pot reaction) | β-Keto ester (Transient, not isolated) |
| Catalyst / Reagent | Eaton's Reagent (P₂O₅ / MeSO₃H) | POCl₃ / ZnCl₂ | NaH (Sodium Hydride) |
| Typical Yield | 30 - 45% (Cyclization step) | 60 - 75% | 75 - 85% |
| Reaction Time | 48 - 72 hours | 12 - 16 hours | 4 - 6 hours |
| Scalability | Poor (Highly viscous workup) | Moderate (Requires exothermic quench control) | High (Clean precipitation and phase separation) |
References
-
Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments Canadian Science Publishing[Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties Science and Education Publishing[Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Arabian Journal of Chemistry[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenoxy)-3-oxopropanoic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-methoxyphenoxy)-3-oxopropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical causality and validated safety protocols, empowering you to manage this specific chemical waste with confidence and precision.
Chemical and Hazard Profile
3-(4-Methoxyphenoxy)-3-oxopropanoic acid is a solid organic compound whose structure incorporates a carboxylic acid, an ether, and an aromatic ring. Its primary hazards, as identified by the Globally Harmonized System (GHS), include being harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and eye irritation.[3] Understanding this hazard profile is the first step in establishing a safe disposal workflow.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₅ | MilliporeSigma[1] |
| Molecular Weight | 210.19 g/mol | MilliporeSigma[1] |
| Physical Form | Solid | MilliporeSigma[1] |
| GHS Hazard Codes | H302, H312, H332 | MilliporeSigma[1][2] |
| Signal Word | Warning | MilliporeSigma[1][2] |
Core Disposal Directive: Neutralization and Compliant Collection
The recommended disposal pathway for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid hinges on a two-stage process: in-lab neutralization of its acidic functional group, followed by collection and disposal as hazardous waste through a licensed service. Direct disposal down the sanitary sewer is strictly prohibited without prior neutralization and institutional approval.[1]
This strategy is rooted in the chemical nature of the compound. The carboxylic acid moiety is corrosive and can impact the pH of effluent, while the stable aromatic ether structure is not readily biodegradable. Therefore, rendering the compound less corrosive is a critical first step, but the entire molecule must still be treated as a chemical waste product.
Experimental Protocol: Step-by-Step Neutralization
This protocol is designed for small quantities of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid waste typically generated in a research setting.
Objective: To safely neutralize the acidic waste to a pH between 6.0 and 8.0 prior to collection.[1]
Materials:
-
Waste 3-(4-Methoxyphenoxy)-3-oxopropanoic acid (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beakers
-
Deionized water
Personal Protective Equipment (PPE):
-
Nitrile rubber or other chemical-resistant gloves
-
Safety goggles with side shields
-
Laboratory coat
Procedure:
-
Work Area Preparation: All neutralization procedures must be conducted within a certified chemical fume hood to control any potential release of vapors or aerosols.
-
Dilution (if necessary): If you are working with a concentrated solution of the acid, dilute it with water to a concentration of less than 10%. This is a critical step to manage the rate of the neutralization reaction and prevent excessive heat generation.[1][4]
-
Neutralization:
-
Place the diluted acidic waste solution in a beaker on a stir plate and begin gentle stirring.
-
Slowly add a weak base, such as sodium bicarbonate, in small portions. The use of a weak base is preferable as it moderates the reaction, reducing the risk of splashing and rapid gas evolution (carbon dioxide).[1][5]
-
Alternatively, a 5% sodium hydroxide solution can be added dropwise.[1] Exercise caution as this is a stronger base and will generate more heat.
-
-
pH Monitoring: Periodically, and cautiously, pause the addition of the base to measure the pH of the solution using pH paper or a pH meter.
-
Endpoint Determination: Continue the slow addition of the base until the pH of the solution is stably within the target range of 6.0 to 8.0.[1]
-
Final Collection: Once neutralized, transfer the solution to a designated hazardous waste container.
Waste Management and Logistics
Proper containment and labeling are as crucial as the neutralization process itself. Adherence to these steps ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Container and Labeling:
-
Container Selection: Use a container that is compatible with the chemical waste. For aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition and has a secure, leak-proof cap.[3][8]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE".[3]
-
The full chemical name: "Neutralized 3-(4-Methoxyphenoxy)-3-oxopropanoic acid solution". Avoid using abbreviations or chemical formulas.[3]
-
The approximate concentration of the chemical and the percentage of each component in the solution.[3]
-
The date when the container is full.[10]
-
Storage and Collection:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[3]
-
Segregation: Ensure that the waste container is segregated from incompatible materials, particularly strong acids and oxidizers.[3][11]
-
Collection Request: When the container is approximately 90% full, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) office or licensed chemical waste disposal service.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-(4-Methoxyphenoxy)-3-oxopropanoic acid.
Caption: Disposal workflow for 3-(4-Methoxyphenoxy)-3-oxopropanoic acid.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
PPE: Wear appropriate PPE, including respiratory protection if the material is in powdered form and there is a risk of inhalation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.
-
Cleaning: Clean the spill area with soap and water.
-
Waste Disposal: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
By integrating these scientifically sound and regulation-aligned procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as a trusted resource, empowering you to manage chemical waste with the same rigor and precision you apply to your research.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of St Andrews. (2024, July 22). Ethers. Health & Safety. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. [Link]
-
Journal of Chemical Education. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
YouTube. (2019, August 14). Neutralization of Carboxylic Acid. [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Royal Society of Chemistry. (2024, October 7). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. [Link]
-
AIC Wiki. (n.d.). Hazardous Waste Disposal. [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. UBC [riskmanagement.sites.olt.ubc.ca]
- 5. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
